molecular formula C10H13Cl2NO2 B6258673 methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 1217530-86-3

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Cat. No.: B6258673
CAS No.: 1217530-86-3
M. Wt: 250.12 g/mol
InChI Key: CKHLTQXMMBPPQU-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO2 and its molecular weight is 250.12 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1217530-86-3

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

CKHLTQXMMBPPQU-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a chiral molecule of interest in medicinal chemistry and pharmacology. Due to its structural similarity to known GABAergic compounds, this guide focuses on its physicochemical characteristics, potential pharmacological action as a GABAB receptor ligand, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the GABA system.

Physicochemical Properties

The fundamental physicochemical properties of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride and its corresponding carboxylic acid are summarized in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

Property(3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride(3R)-3-amino-3-(4-chlorophenyl)propanoic acid
Molecular Formula C₁₀H₁₃Cl₂NO₂C₉H₁₀ClNO₂
Molecular Weight 250.12 g/mol 199.63 g/mol
Appearance White to off-white solid (predicted)White to off-white solid
Melting Point Not available223 °C (decomposes)[1]
Solubility Soluble in water and polar organic solvents (predicted)Sparingly soluble in water
Chirality (3R) enantiomer(3R) enantiomer

Pharmacological Profile: Putative GABAB Receptor Antagonism

While direct pharmacological data for (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is limited in publicly available literature, its structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist of the GABAB receptor. This suggests that the methyl ester hydrochloride may act as a prodrug or possess similar antagonistic properties.

Mechanism of Action at GABAB Receptors

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. As an antagonist, (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride would likely bind to the GABAB receptor without activating it, thereby blocking the binding of the endogenous agonist, GABA. This action would prevent the downstream signaling cascade typically initiated by GABAB receptor activation.

Signaling Pathway of a GABAB Receptor Antagonist

The canonical signaling pathway initiated by GABAB receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels. An antagonist would prevent these effects.

GABAB_Antagonist_Pathway GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition K_channel GIRK Channel (K+) G_protein->K_channel No Activation Ca_channel Ca2+ Channel G_protein->Ca_channel No Inhibition cAMP cAMP AC->cAMP ATP to cAMP (Basal activity remains) K_efflux K+ Efflux K_channel->K_efflux No Hyperpolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx No Inhibition of Influx Antagonist (3R)-3-amino-3-(4-chlorophenyl) propanoate hydrochloride Antagonist->GABAB_R Blocks GABA GABA GABA->GABAB_R Binding Prevented ATP ATP PKA Protein Kinase A cAMP->PKA Activation (Basal level) Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release

GABAB Receptor Antagonist Signaling Pathway

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis and analysis of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. These protocols are based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.

Synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

This protocol describes the esterification of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid to its corresponding methyl ester hydrochloride.

Materials:

  • (3R)-3-amino-3-(4-chlorophenyl)propanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (3R)-3-amino-3-(4-chlorophenyl)propanoic acid in anhydrous methanol.

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the hydrochloride salt as a crystalline solid.

Synthesis_Workflow Start (3R)-3-amino-3-(4-chlorophenyl)propanoic acid Reaction Esterification with Methanol and Thionyl Chloride Start->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization (Methanol/Diethyl Ether) Workup->Purification Product (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride Purification->Product

Synthesis Workflow
Chiral HPLC Analysis

This protocol outlines a method for the chiral separation and purity determination of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade ethanol

  • Test compound: (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and ethanol. The exact ratio may need to be optimized for the specific chiral column used. A common starting point is 80:10:10 (v/v/v).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase

    • Mobile Phase: Hexane:Isopropanol:Ethanol (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention times of the (3R) and (3S) enantiomers should be distinct, allowing for the determination of enantiomeric purity.

HPLC_Workflow Start Sample Preparation: Dissolve in Mobile Phase Injection Inject sample onto Chiral HPLC column Start->Injection Separation Elution with Hexane/Isopropanol/Ethanol Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis: Determine Retention Times and Enantiomeric Purity Detection->Analysis

Chiral HPLC Analysis Workflow
GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABAB receptor.

Materials:

  • Rat brain membranes (source of GABAB receptors)

  • [³H]-GABA or other suitable radioligand

  • Test compound: (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

  • Unlabeled GABA (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in assay buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.

  • Assay Setup: In microcentrifuge tubes, combine the brain membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a controlled temperature for a specific time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This technical guide provides a foundational understanding of (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a compound with potential as a GABAB receptor antagonist. The provided physicochemical data, along with detailed, adaptable experimental protocols for its synthesis and analysis, offer a starting point for further investigation. The elucidation of its pharmacological profile and mechanism of action will be crucial for its potential development as a therapeutic agent. Researchers are encouraged to use the methodologies outlined in this guide as a basis for their own studies, with the understanding that optimization may be necessary.

References

An In-depth Technical Guide to Methyl (3R)-3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid. The presence of a chlorine atom on the phenyl ring and the specific stereochemistry at the chiral center are key determinants of its biological activity.

PropertyValueSource
CAS Number 124082-19-5N/A
Molecular Formula C₁₀H₁₃Cl₂NO₂N/A
Molecular Weight 250.12 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 127-129 °CN/A
Chirality (R)-enantiomerN/A

Synthesis

The synthesis of enantiomerically pure this compound can be achieved through various synthetic routes. One common approach involves the resolution of a racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid, followed by esterification. Below is a detailed experimental protocol based on methods described in the scientific literature.

Experimental Protocol: Enantioselective Synthesis

Objective: To synthesize (R)-methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

Materials:

  • 4-chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • L-tartaric acid

  • Methanol

  • Thionyl chloride or HCl gas

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of racemic 3-amino-3-(4-chlorophenyl)propanoic acid

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol, and dry to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid.

Step 2: Resolution of the racemic acid

  • Dissolve the racemic acid in a minimal amount of hot methanol.

  • In a separate flask, dissolve L-tartaric acid (0.5 equivalents) in hot methanol.

  • Slowly add the L-tartaric acid solution to the racemic acid solution with stirring.

  • Allow the solution to cool slowly to room temperature to form diastereomeric salts. The (R)-amino acid-(L)-tartrate salt is typically less soluble and will precipitate out.

  • Collect the crystals by filtration.

  • To obtain the free (R)-amino acid, dissolve the crystals in water and adjust the pH to isoelectric point (around 7) with a saturated sodium bicarbonate solution.

  • Collect the precipitated (R)-3-amino-3-(4-chlorophenyl)propanoic acid by filtration and dry.

Step 3: Esterification to form (R)-methyl 3-amino-3-(4-chlorophenyl)propanoate

  • Suspend the (R)-amino acid in methanol.

  • Cool the suspension in an ice bath and slowly bubble dry HCl gas through the mixture or add thionyl chloride dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 4: Formation of the hydrochloride salt

  • Dissolve the methyl ester in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the white precipitate of this compound by filtration and dry under vacuum.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Racemic Acid Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3 & 4: Esterification and Salt Formation A 4-chlorobenzaldehyde + Malonic acid + Ammonium acetate B Reflux in Ethanol A->B C Precipitation B->C D Racemic 3-amino-3-(4-chlorophenyl)propanoic acid C->D E Dissolve in Methanol D->E F Add L-tartaric acid E->F G Crystallization F->G H (R)-amino acid-(L)-tartrate salt G->H I Neutralization H->I J (R)-3-amino-3-(4-chlorophenyl)propanoic acid I->J K Suspend in Methanol J->K L Add HCl or SOCl2 K->L M Esterification L->M N Workup M->N O (R)-methyl 3-amino-3-(4-chlorophenyl)propanoate N->O P Dissolve in Ether O->P Q Add HCl gas P->Q R Precipitation Q->R S Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate HCl R->S

Synthesis workflow for the target compound.

Mechanism of Action: Inhibition of GABA Transporters

The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs). There are four known subtypes of GATs: GAT1, GAT2, GAT3, and BGT1. By inhibiting these transporters, the concentration of GABA in the synapse is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission. This mechanism is a key target for the development of anticonvulsant, anxiolytic, and analgesic drugs.

This compound is structurally similar to known GAT inhibitors. The 3-amino-3-phenylpropanoate scaffold is a common feature in many compounds that exhibit affinity for GABA transporters.

GABA Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and the role of GABA transporters.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba_pre GABA gad->gaba_pre vgat vGAT gaba_pre->vgat vesicle Synaptic Vesicle gaba_synapse GABA vesicle->gaba_synapse Release vgat->vesicle gaba_a_receptor GABAA Receptor (Ionotropic) gaba_synapse->gaba_a_receptor Binds gaba_b_receptor GABAB Receptor (Metabotropic) gaba_synapse->gaba_b_receptor Binds gat1 GAT1 gaba_synapse->gat1 Reuptake cl_influx Cl- Influx gaba_a_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization gat1->gaba_pre Recycling inhibitor Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl inhibitor->gat1 Inhibits

GABA signaling pathway and site of action for GAT1 inhibitors.

Biological Activity

While this compound is proposed to act as a GABA uptake inhibitor, there is a lack of specific quantitative data (e.g., IC50 values) for this particular compound in the publicly available scientific literature. However, studies on structurally similar compounds provide insights into the potential activity of this molecule. For instance, derivatives of 3-amino-3-phenylpropanoic acid have been investigated as inhibitors of GABA transporters. The nature and position of substituents on the phenyl ring, as well as the stereochemistry, are known to significantly influence the potency and selectivity for the different GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Assay

To determine the inhibitory activity of this compound on GABA transporters, a [³H]GABA uptake assay is commonly employed. This assay measures the ability of a compound to compete with radiolabeled GABA for uptake into cells expressing a specific GABA transporter.

Objective: To measure the IC50 of a test compound for a specific GABA transporter subtype (e.g., GAT1).

Materials:

  • HEK293 cells stably expressing the human GAT1 transporter

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [³H]GABA (gamma-aminobutyric acid, [2,3-³H(N)])

  • Test compound: this compound

  • Known GAT1 inhibitor (e.g., Tiagabine) as a positive control

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HEK293-GAT1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in assay buffer (e.g., PBS).

    • Prepare a solution of [³H]GABA in assay buffer at a concentration close to its Km for the transporter.

  • Assay:

    • On the day of the assay, wash the cells twice with warm PBS.

    • Add the different concentrations of the test compound or control to the wells.

    • Add the [³H]GABA solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for [³H]GABA Uptake Assay

G A Seed HEK293-GAT1 cells in 96-well plate B Wash cells with PBS A->B C Add test compound (serial dilutions) B->C D Add [3H]GABA C->D E Incubate at RT D->E F Wash with cold PBS to terminate uptake E->F G Lyse cells F->G H Transfer lysate to scintillation vials G->H I Add scintillation cocktail H->I J Measure radioactivity I->J K Data analysis: Calculate % inhibition and determine IC50 J->K

Workflow for a [³H]GABA uptake assay.

Conclusion

This compound is a valuable research tool for investigating the role of GABA transporters in the central nervous system. Its chiral nature and specific substitution pattern make it an interesting candidate for further studies aimed at developing selective GAT inhibitors. The experimental protocols and pathway information provided in this guide are intended to facilitate such research. The notable absence of publicly available quantitative biological data for this specific compound highlights an opportunity for further investigation to fully characterize its pharmacological profile and potential therapeutic applications.

An In-depth Technical Guide to Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral chemical compound of interest in pharmaceutical research and organic synthesis. It serves as a valuable building block for more complex molecules due to its stereospecificity and functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on quantitative data and experimental methodologies.

Chemical Identification and Properties

A definitive, separate CAS Registry Number for the hydrochloride salt of the (3R)-enantiomer of methyl 3-amino-3-(4-chlorophenyl)propanoate is not consistently reported in public databases. The most commonly referenced CAS number is for the racemic mixture.

IdentifierDataSource
Compound Name methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochlorideN/A
CAS Number 124082-19-5 (Racemic Mixture)[1][2][3]
Molecular Formula C₁₀H₁₃Cl₂NO₂[1][2][3]
Molecular Weight 250.12 g/mol [1][3]
Appearance White solid[1]
Melting Point 127-129 °C (Racemic Mixture)[1]
IUPAC Name methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride[1][3]

Quantitative Data Summary

PropertyValue
Molecular Weight 250.12 g/mol
Melting Point (°C) 127-129
Purity Typically ≥95%

Experimental Protocols

General Synthesis of Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

The synthesis of the racemic compound can be achieved through several routes. A common method is reductive amination.[1]

  • Objective: To synthesize methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

  • Reactants: An appropriate ketone precursor, an ammonia source (e.g., ammonium chloride), and a reducing agent (e.g., sodium cyanoborohydride).

  • Procedure:

    • The ketone is dissolved in a suitable solvent, such as methanol.

    • Ammonium chloride is added, and the mixture is stirred.

    • Sodium cyanoborohydride is added portion-wise while monitoring the reaction temperature.

    • The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate).

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • The solvent is evaporated to yield the free base.

    • The free base is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of HCl in the same or a compatible solvent is added to precipitate the hydrochloride salt.

    • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Logical Relationship of Synthesis Steps

G General Synthesis Workflow A Ketone Precursor + Ammonia Source B Reductive Amination (e.g., Sodium Cyanoborohydride) A->B C Racemic Free Base B->C D HCl Salt Formation C->D E Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl (Racemic) D->E

Caption: General workflow for the synthesis of the racemic hydrochloride salt.

Potential Biological Activities and Applications

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride and its derivatives are primarily used as intermediates in the synthesis of more complex, biologically active molecules.[1] Research has explored their potential in several areas:

  • Enzyme Inhibition: Studies have investigated the potential for this class of compounds to act as inhibitors for enzymes such as cathepsin K, which is involved in bone resorption.[1]

  • Antimicrobial Activity: Some research has indicated potential antimicrobial activity against certain bacterial and fungal strains, although further investigation is required.[1]

  • Pharmaceutical Synthesis: The compound serves as a key building block in medicinal chemistry for creating novel therapeutic agents.[1]

Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for this compound are not extensively documented, its structural similarity to other neuroactive compounds suggests potential modulation of neurotransmitter receptors.

G Hypothetical Signaling Pathway Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Compound B Neurotransmitter Receptor (e.g., Serotonin, Dopamine) A->B Modulation C Downstream Signaling (e.g., cAMP, Ca2+) B->C D Cellular Response (e.g., Mood Regulation) C->D

Caption: Hypothetical modulation of neurotransmitter receptors.

Safety Information

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

## An In-Depth Technical Guide on the Core Mechanism of Action of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the research compound this compound. Based on its structural characteristics as a β-amino acid derivative containing a 4-chlorophenyl moiety, this document outlines its role as a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound potentiates GABAergic neurotransmission. This guide delves into the downstream signaling effects, presents relevant quantitative data from analogous compounds, and provides detailed experimental protocols for the characterization of GAT-1 inhibitors.

Introduction

This compound is a chiral organic compound with the molecular formula C₁₀H₁₃Cl₂NO₂.[1] While this specific molecule is primarily recognized as a research chemical and an intermediate in organic synthesis, its structural resemblance to known neuroactive compounds suggests a potential pharmacological activity.[2] The presence of a β-amino acid backbone and a 4-chlorophenyl group are key features found in molecules that interact with neurotransmitter transporters. This guide proposes and explores the primary mechanism of action of this compound as a selective inhibitor of the GABA transporter 1 (GAT-1).

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[3][4] GAT-1 is the most abundant of these transporters in the brain and is predominantly located on presynaptic neurons and astrocytes.[5] Inhibition of GAT-1 leads to an increased extracellular concentration of GABA, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory signaling.[6][7] This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

Proposed Mechanism of Action: GAT-1 Inhibition

The core mechanism of action for this compound is hypothesized to be the selective inhibition of GAT-1. This action is thought to occur through competitive binding at the transporter, preventing the reuptake of GABA from the synaptic cleft.

Interaction with GAT-1

GAT-1 is a member of the solute carrier 6 (SLC6) family of transporters that co-transports GABA with sodium and chloride ions.[8] The binding of inhibitors to GAT-1 can be complex, with some compounds exhibiting a mixed competitive and non-competitive inhibition profile. For instance, the well-characterized GAT-1 inhibitor tiagabine is believed to initially bind to the outward-open conformation of the transporter and subsequently lock it in an inward-open state, thus preventing the transport cycle.[9][10] It is plausible that this compound shares a similar mode of interaction, where the 4-chlorophenyl ring could engage with hydrophobic pockets within the transporter protein.

Downstream Signaling Consequences

By inhibiting GAT-1, the primary consequence is an elevation of GABA levels in the synaptic cleft.[6] This leads to a prolonged activation of both synaptic and extrasynaptic GABA receptors.

  • Enhanced Phasic Inhibition: Increased GABA concentration potentiates the activation of postsynaptic GABAA receptors, leading to a greater influx of chloride ions and a stronger, more prolonged inhibitory postsynaptic potential (IPSP). This enhanced phasic inhibition can effectively dampen neuronal firing.[11][12]

  • Increased Tonic Inhibition: Elevated ambient GABA can also lead to the activation of extrasynaptic GABAA receptors, resulting in a persistent inhibitory "tonic" current that further reduces neuronal excitability.[13]

  • Modulation of Other Neurotransmitters: The potentiation of GABAergic signaling can have secondary effects on other neurotransmitter systems. For example, enhanced GABAergic inhibition in the dorsal spinal cord has been shown to reduce the release of the excitatory amino acids aspartate and glutamate.[14]

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Compound Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl Compound->GAT1 Inhibition GABA_synapse->GAT1 Binding GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binding Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Figure 1. Signaling pathway of GAT-1 inhibition.

Quantitative Data for GAT-1 Inhibitors

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
TiagabineHuman GAT-1[³H]-GABA Uptake725390 ± 30[15][16]
NNC-711Human GAT-1[³H]-GABA Uptake-40[3]
NO-711Rat GAT-1Multiunit Firing Rate-42[11][12]
SKF89976aHuman GAT-1[³H]-GABA Uptake7,300-[15]

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. Lower values indicate greater potency.[17]

Experimental Protocols

To characterize the mechanism of action of a putative GAT-1 inhibitor like this compound, a series of in vitro and ex vivo assays are essential.

[³H]-GABA Uptake Assay in GAT-1 Expressing Cells

This is a functional assay to measure the ability of a compound to inhibit the transport of GABA into cells.[18]

Objective: To determine the IC50 value of the test compound for GAT-1.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with a plasmid encoding human GAT-1.[19]

  • Assay Preparation: Cells are seeded in 96-well microplates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: The uptake reaction is initiated by adding a mixture of [³H]-GABA (radiolabeled) and unlabeled GABA to each well.

  • Uptake Termination: After a short incubation period (e.g., 8-20 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]-GABA.[16][19]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

GABA_Uptake_Assay_Workflow A 1. Culture GAT-1 expressing cells in 96-well plate B 2. Wash cells with buffer A->B C 3. Pre-incubate with test compound B->C D 4. Add [3H]-GABA to initiate uptake C->D E 5. Terminate uptake by washing with ice-cold buffer D->E F 6. Lyse cells and measure radioactivity E->F G 7. Calculate IC50 F->G

Figure 2. Workflow for [³H]-GABA uptake assay.
Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the transporter, allowing for the determination of the test compound's binding affinity (Ki).

Objective: To determine the Ki of the test compound for GAT-1.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing GAT-1.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value obtained from competitive binding curves using the Cheng-Prusoff equation.

The protocols for glutamate uptake assays can be adapted for GABA transporters.[20]

Conclusion

Based on its chemical structure, this compound is plausibly a selective inhibitor of GAT-1. By blocking the reuptake of GABA, it is expected to enhance GABAergic neurotransmission, a mechanism with therapeutic potential for neurological and psychiatric disorders characterized by an imbalance of excitatory and inhibitory signaling.[6][10] Further experimental validation using the protocols outlined in this guide is necessary to definitively confirm this hypothesized mechanism of action and to quantify the compound's potency and affinity for GAT-1. The insights gained from such studies will be crucial for any future development of this and related compounds for therapeutic applications.

References

An In-depth Technical Guide to the Potential Biological Activities of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a compound of interest in pharmacological research. Based on its structural similarity to known neuroactive compounds, this document explores its likely molecular targets, proposes detailed experimental protocols for its biological characterization, and outlines the signaling pathways it may modulate. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related molecules.

Introduction

This compound is a chiral small molecule with the chemical formula C₁₀H₁₃Cl₂NO₂. Its structure is notably similar to that of baclofen, a well-established agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B receptor) used clinically as a muscle relaxant. This structural analogy strongly suggests that the primary biological target of this compound is likely to be the GABA-B receptor. Preliminary data from non-peer-reviewed sources have also suggested potential interactions with other biological targets, including cathepsin K, as well as serotonin and dopamine receptors. This guide will primarily focus on the potential interaction with the GABA-B receptor, while also providing a framework for investigating these secondary targets.

The GABA-B Receptor: The Primary Hypothetical Target

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. It functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits. Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

GABA-B Receptor Signaling Pathway

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of associated Gi/o proteins. The activated G-proteins dissociate into their Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing Ca2+ influx and subsequent neurotransmitter release.

These actions collectively lead to a reduction in neuronal excitability.

GABAB_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) Gi_o Gi/o Protein GABAB_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (via Gβγ) VGCC Voltage-Gated Ca2+ Channel Gi_o->VGCC Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts K_out K+ GIRK->K_out Efflux Ca_in Ca2+ VGCC->Ca_in Influx Agonist Agonist (e.g., GABA, Baclofen) Agonist->GABAB_R ATP ATP ATP->AC Inhibition Neuronal Inhibition cAMP->Inhibition Reduced levels contribute to K_out->Inhibition Hyperpolarization leads to K_in K+ K_in->GIRK Ca_in->Inhibition Reduced influx leads to Ca_out Ca2+ Ca_out->VGCC

Caption: GABA-B Receptor Signaling Pathway.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are proposed.

GABA-B Receptor Binding Affinity

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Table 1: Proposed Quantitative Data from GABA-B Receptor Binding Assay

ParameterDescriptionExpected Value
Ki (nM) Inhibitory constant, representing the affinity of the compound for the GABA-B receptor.To be determined
IC50 (nM) Concentration of the compound that inhibits 50% of the specific binding of a radioligand.To be determined

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet twice with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (approximately 100-200 µg of protein).

    • Add 25 µL of [³H]-GABA (specific activity ~80-100 Ci/mmol) to a final concentration of 10 nM.

    • Add 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For non-specific binding, add 100 µM of unlabeled GABA.

    • Incubate at room temperature for 30 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Rat Cortex) Start->Membrane_Prep Binding_Incubation Binding Incubation ([³H]-GABA + Test Compound) Membrane_Prep->Binding_Incubation Filtration Rapid Filtration (GF/B filters) Binding_Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

GABA-B Receptor Functional Activity

A functional assay is necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the GABA-B receptor.

Table 2: Proposed Quantitative Data from GABA-B Receptor Functional Assay

ParameterDescriptionExpected Value
EC50 (nM) Concentration of the compound that produces 50% of the maximal response (for agonists).To be determined
Emax (%) Maximal response produced by the compound relative to a full agonist (e.g., GABA or baclofen).To be determined
IC50 (nM) Concentration of the compound that inhibits 50% of the response to a known agonist (for antagonists).To be determined

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, a proximal event following GPCR activation.

  • Membrane Preparation:

    • Prepare membranes from cells stably expressing the human GABA-B1 and GABA-B2 receptor subunits as described in the binding assay protocol.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add 20 µL of membrane preparation (10-20 µg of protein).

    • Add 20 µL of varying concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist (e.g., GABA) plus varying concentrations of the test compound (for antagonist testing).

    • Add 20 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing 10 µM GDP.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (specific activity >1000 Ci/mmol) to a final concentration of 0.1 nM.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50.

Investigation of Secondary Targets

While the GABA-B receptor is the most probable target, the preliminary suggestions of other interactions warrant investigation.

Table 3: Proposed Assays for Secondary Targets

TargetAssay TypeKey Parameters
Cathepsin K Enzyme Inhibition AssayIC50 (nM)
Serotonin Receptors (e.g., 5-HT₂A) Radioligand Binding AssayKi (nM)
Dopamine Receptors (e.g., D₂) Radioligand Binding AssayKi (nM)

Detailed protocols for these assays are widely available in the scientific literature and should be adapted for the specific receptor subtype or enzyme being investigated.

Conclusion

This compound is a compound with significant potential for interacting with the GABA-B receptor, given its structural similarity to baclofen. The experimental framework outlined in this guide provides a clear path for the comprehensive biological characterization of this molecule. Determining its affinity and functional activity at the GABA-B receptor is the critical first step in understanding its pharmacological profile. Subsequent investigation into its effects on other potential targets will provide a more complete picture of its biological activities and therapeutic potential. The data generated from these studies will be invaluable for guiding future drug development efforts.

An In-depth Technical Guide on the Potential Neurotransmitter Interactions of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neurotransmitter interactions of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and extrapolates potential mechanisms of action based on the known pharmacology of structurally similar β-amino acid derivatives. The proposed interactions and experimental protocols are therefore hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a chiral organic molecule belonging to the class of β-amino acid esters. Its structure, featuring a chlorinated phenyl ring, suggests potential for interactions with biological systems, particularly within the central nervous system. β-amino acids and their derivatives are known to exhibit a range of pharmacological activities, including interactions with neurotransmitter systems. This document aims to provide a detailed technical overview of the known properties of this compound and to postulate its potential interactions with key neurotransmitter pathways based on structure-activity relationships of analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl₂NO₂PubChem
Molecular Weight 250.12 g/mol PubChem
CAS Number 124082-19-5PubChem
Appearance White to off-white solidCommercial Suppliers
Melting Point 127-129 °CCommercial Suppliers
Solubility Soluble in waterInferred from hydrochloride salt form

Potential Neurotransmitter System Interactions

Based on the pharmacology of structurally related β-amino acid derivatives, two primary neurotransmitter systems are of interest for potential interactions with this compound: the GABAergic and the serotonergic systems.

Potential Interaction with the GABAergic System

β-Alanine, the parent compound of the β-amino acid class, is known to act as an agonist at glycine receptors and as a weak agonist at GABA-A receptors. The structural similarity of this compound to GABA and β-alanine suggests a potential for interaction with GABAergic signaling pathways.

The following diagram illustrates a hypothetical signaling pathway for the interaction of the compound with a GABA-A receptor.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicle GABA_A_Receptor GABA-A Receptor Vesicle->GABA_A_Receptor Release VGAT->Vesicle Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Compound Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl Compound->GABA_A_Receptor Potential Modulation Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx

Caption: Hypothetical GABAergic signaling pathway.

Potential Interaction with the Serotonergic System

The structural analog, (S)-3-amino-3-phenylpropionic acid, is a precursor to the selective serotonin reuptake inhibitor (SSRI) dapoxetine. This suggests that this compound could potentially interact with the serotonin transporter (SERT).

The diagram below illustrates the potential inhibitory effect of the compound on the serotonin transporter.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan TPH TPH Tryptophan->TPH Tryptophan Hydroxylase 5-HTP 5-HTP TPH->5-HTP AADC AADC 5-HTP->AADC Aromatic L-amino acid decarboxylase Serotonin 5-HT AADC->Serotonin VMAT2 VMAT2 Serotonin->VMAT2 SERT Serotonin Transporter Serotonin->SERT Reuptake Vesicle 5-HT_Receptor 5-HT Receptor Vesicle->5-HT_Receptor Release VMAT2->Vesicle Signaling_Cascade Signaling_Cascade 5-HT_Receptor->Signaling_Cascade Compound Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl Compound->SERT Potential Inhibition

Caption: Potential serotonergic signaling interaction.

Proposed Experimental Protocols

To investigate the potential neurotransmitter interactions of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

This experiment would determine the binding affinity of the compound to a panel of neurotransmitter receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various targets.

Methodology:

  • Target Preparation: Prepare cell membranes expressing the receptor or transporter of interest (e.g., GABA-A receptor subunits, SERT).

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target (e.g., [³H]muscimol for GABA-A, [³H]citalopram for SERT).

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay.

Radioligand_Binding_Workflow Prepare_Membranes Prepare cell membranes expressing target protein Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Scintillation_Counting Quantify bound radioactivity Filter->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis

Caption: Radioligand binding assay workflow.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.

Objective: To characterize the functional effect of the compound on the target protein.

Methodology (Example for GABA-A Receptor):

  • Cell Culture: Use cells expressing the GABA-A receptor (e.g., HEK293 cells).

  • Electrophysiology (Patch-Clamp):

    • Record whole-cell currents in response to the application of GABA.

    • Co-apply the test compound with GABA to determine if it potentiates or inhibits the GABA-induced current.

    • Apply the test compound alone to see if it directly activates the receptor.

  • Data Analysis: Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

The logical flow of a functional assay is depicted below.

Functional_Assay_Logic Start Start Apply_Agonist Apply known agonist Start->Apply_Agonist Measure_Response Measure baseline response Apply_Agonist->Measure_Response Apply_Compound Apply test compound Measure_Response->Apply_Compound Measure_Change Measure change in response Apply_Compound->Measure_Change Determine_Activity Determine_Activity Measure_Change->Determine_Activity Agonist Agonist Determine_Activity->Agonist Directly causes response Antagonist Antagonist Determine_Activity->Antagonist Blocks agonist response Modulator Modulator Determine_Activity->Modulator Alters agonist response No_Effect No Effect Determine_Activity->No_Effect No significant change

Caption: Logic diagram for functional assays.

Conclusion

While direct evidence is currently lacking, the structural characteristics of this compound and its relationship to other pharmacologically active β-amino acids provide a strong rationale for investigating its potential interactions with neurotransmitter systems, particularly the GABAergic and serotonergic pathways. The experimental protocols outlined in this guide offer a systematic approach to elucidating the neuropharmacological profile of this compound. Such research will be invaluable for understanding its potential therapeutic applications and for guiding future drug development efforts.

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride: A Potential GABA Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride as a potential modulator of the γ-aminobutyric acid (GABA) receptor system. Direct experimental data on the GABA receptor activity of the methyl ester is currently limited in publicly accessible literature. However, research on its parent carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid, indicates activity as a weak, specific antagonist at the GABA-B receptor. This document synthesizes the available information, including quantitative data for the parent compound, a detailed representative experimental protocol for assessing GABA-B receptor antagonism, and a discussion of the potential role of the methyl ester as a prodrug. The guide also includes visualizations of relevant biological pathways and experimental workflows to aid in the understanding of its potential pharmacological profile.

Introduction to GABA Receptors and Modulation

The GABA system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA receptors are broadly classified into two main types: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. Modulation of these receptors is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, spasticity, and sleep disorders.

  • GABA-A Receptors: These ionotropic receptors are permeable to chloride ions. Their activation leads to an influx of chloride, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.

  • GABA-B Receptors: These metabotropic receptors are coupled via G-proteins to downstream effectors, primarily inwardly rectifying potassium (Kir) channels and voltage-gated calcium channels. Activation of GABA-B receptors leads to an increase in potassium conductance and a decrease in calcium conductance, resulting in a slow and prolonged inhibitory postsynaptic potential.

This compound: Profile and Postulated Mechanism of Action

This compound is a chiral compound structurally related to the known GABA-B receptor agonist, baclofen. While direct evidence of its interaction with GABA receptors is scarce, its structural similarity to baclofen and phenibut suggests it as a candidate for GABAergic activity.

Structure

structure cluster_main This compound C10H12ClNO2·HCl C10H12ClNO2·HCl

Caption: Chemical structure of the compound.

Postulated Mechanism of Action

Based on the activity of its parent carboxylic acid, it is hypothesized that this compound may act as a GABA-B receptor antagonist. As a methyl ester, it is likely a prodrug that is hydrolyzed in vivo by esterases to the active carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. This active metabolite would then compete with the endogenous ligand GABA at the GABA-B receptor, preventing its activation and subsequent downstream signaling.

gaba_b_antagonist_pathway cluster_membrane Postsynaptic Membrane GABAB_R GABA-B Receptor G_protein G-Protein (Gi/o) GABAB_R->G_protein No Activation AC Adenylate Cyclase G_protein->AC No Inhibition K_channel Kir3 Channel (Potassium Efflux) G_protein->K_channel No Activation cAMP cAMP Hyperpolarization Inhibition of Hyperpolarization K_channel->Hyperpolarization Prevents Compound Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate (Prodrug) Active_Metabolite 3-amino-3-(4-chlorophenyl) propanoic acid (Active Antagonist) Compound->Active_Metabolite Esterase Hydrolysis Active_Metabolite->GABAB_R Blocks Binding GABA GABA (Endogenous Agonist) GABA->GABAB_R Binds ATP ATP

Caption: Postulated signaling pathway for GABA-B receptor antagonism.

Quantitative Data (for the Parent Carboxylic Acid)

CompoundReceptor TargetAssay TypeMeasured Activity
3-amino-3-(4-chlorophenyl)propanoic acidGABA-BFunctional AntagonismpA2 = 3.5

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity.

Representative Experimental Protocols

The following is a representative, detailed protocol for a GABA-B receptor antagonist assay using an isolated tissue preparation, similar to what might have been used to generate the data for the parent carboxylic acid.

Guinea Pig Ileum Assay for GABA-B Receptor Antagonism

This in vitro functional assay measures the ability of a compound to antagonize the inhibitory effect of a known GABA-B agonist (e.g., baclofen) on electrically induced contractions of the guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • GABA-B receptor agonist (e.g., (-)-Baclofen)

  • Test compound (this compound)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.

    • Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Eliciting Contractions:

    • Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulse duration, supramaximal voltage).

  • Agonist Concentration-Response Curve:

    • Once stable twitch responses are obtained, cumulatively add increasing concentrations of the GABA-B agonist (e.g., baclofen, 1 µM to 100 µM) to the organ bath.

    • Record the inhibition of the twitch amplitude at each concentration.

    • Wash the tissue extensively to restore the original twitch height.

  • Antagonist Incubation:

    • Introduce a known concentration of the test compound into the organ bath and incubate for a predetermined period (e.g., 30 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • Repeat the cumulative addition of the GABA-B agonist in the presence of the test compound.

    • Record the inhibition of the twitch amplitude.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of the antagonist.

    • Perform a Schild analysis to determine the pA2 value of the antagonist. This involves plotting the log(concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.

experimental_workflow start Start tissue_prep Tissue Preparation (Guinea Pig Ileum) start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration contractions Induce Twitch Contractions equilibration->contractions agonist_curve1 Generate Agonist (Baclofen) Concentration-Response Curve contractions->agonist_curve1 washout Washout agonist_curve1->washout antagonist_incubation Incubate with Test Compound washout->antagonist_incubation agonist_curve2 Generate Agonist Concentration-Response Curve in Presence of Antagonist antagonist_incubation->agonist_curve2 data_analysis Data Analysis (Schild Plot) agonist_curve2->data_analysis end End data_analysis->end

Lacking Evidence for Antimicrobial Properties of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no specific, verifiable data to support any antimicrobial properties of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. While some general sources allude to the possibility of antimicrobial activity in related compounds, no dedicated studies presenting quantitative data, such as minimum inhibitory concentrations (MICs) or zones of inhibition, for this particular chemical entity could be located.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the antimicrobial characteristics of this compound. However, the foundational research required to construct such a guide, including experimental protocols and data on its efficacy against bacterial or fungal strains, appears to be absent from the public domain.

Without access to primary research data, it is impossible to fulfill the core requirements of this guide, which include the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of any relevant biological pathways.

Therefore, this document serves to highlight a significant gap in the current scientific understanding of this compound. The potential for this compound to exhibit antimicrobial properties remains an open question, one that can only be answered through dedicated laboratory investigation.

Future Research Directions

Should research into the antimicrobial potential of this compound be undertaken, a logical experimental workflow would be necessary to systematically evaluate its properties. A generalized workflow for such a study is proposed below.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Studies start Compound Synthesis and Purification (this compound) screen Primary Antimicrobial Screening (e.g., Agar Disk Diffusion Assay) start->screen Test against a panel of representative microbes (Gram-positive bacteria, Gram-negative bacteria, Fungi) mic Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) screen->mic If activity is observed mbc Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc mechanism Investigation of Mechanism of Action (e.g., Cell membrane integrity assays, DNA interaction studies) mbc->mechanism To understand how the compound works

Caption: Proposed experimental workflow for investigating the antimicrobial properties of a novel compound.

It is our hope that this report will stimulate further research into the biological activities of this compound, ultimately leading to a clearer understanding of its potential as an antimicrobial agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral intermediate with significant applications in pharmaceutical synthesis. Notably, it serves as a key building block in the preparation of certain selective serotonin reuptake inhibitors (SSRIs), such as Dapoxetine. The stereochemistry at the C3 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, robust and well-defined synthetic protocols for the preparation of the enantiomerically pure (R)-isomer are of high importance in medicinal chemistry and process development.

These application notes provide a comprehensive overview of the synthetic route to obtain this compound, including detailed experimental protocols for each step, tabulated quantitative data, and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of the final compound is presented in the table below.

PropertyValue
CAS Number 124082-19-5
Molecular Formula C₁₀H₁₃Cl₂NO₂
Molecular Weight 250.12 g/mol [1]
Appearance White to off-white solid/powder or crystals
Storage Temperature Inert atmosphere, room temperature
Purity Typically ≥95%

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic β-amino acid, followed by esterification, chiral resolution, and finally, conversion to the hydrochloride salt.

References

Application Notes and Protocols for the Enantioselective Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate is a chiral β-amino ester that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The precise stereochemical control during its synthesis is crucial for the efficacy and safety of the final products. This document provides detailed protocols for the enantioselective synthesis of the (3R)-enantiomer, focusing on enzymatic kinetic resolution and offering insights into organocatalytic asymmetric aza-Michael addition as a modern and efficient alternative.

Synthetic Strategies Overview

The synthesis of enantiomerically pure methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate can be approached through several key strategies. The initial step typically involves the synthesis of the racemic compound, which can then be resolved into its constituent enantiomers. Alternatively, asymmetric catalysis can be employed to directly synthesize the desired enantiomer.

A logical workflow for the synthesis is depicted below:

G cluster_0 Racemic Synthesis cluster_1 Enantioselective Synthesis 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Racemic_Acid Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid 4-Chlorobenzaldehyde->Racemic_Acid One-pot condensation Malonic_Acid Malonic_Acid Malonic_Acid->Racemic_Acid One-pot condensation Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Racemic_Acid One-pot condensation Racemic_Ester Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate Racemic_Acid->Racemic_Ester Esterification Methanol Methanol Methanol->Racemic_Ester Esterification Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Racemic_Ester Esterification Racemic_Ester_Res Racemic Ester Racemic_Ester->Racemic_Ester_Res R_Ester Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Racemic_Ester_Res->R_Ester S_Acid (3S)-3-Amino-3-(4-chlorophenyl)propanoic Acid Racemic_Ester_Res->S_Acid Lipase Lipase (e.g., CAL-B) Lipase->R_Ester Lipase->S_Acid

Figure 1: General workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate

This protocol is divided into two main steps: the synthesis of the racemic β-amino acid followed by its esterification.

Step 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid

This procedure is based on a one-pot condensation reaction.

Materials:

  • 4-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction mixture will initially become clear and then a precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting white precipitate and wash it with cold ethanol.

  • Dry the solid under reduced pressure to obtain racemic 3-amino-3-(4-chlorophenyl)propanoic acid.

Step 2: Esterification to Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate

Materials:

  • Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Water

  • Ethyl acetate

  • Potassium carbonate

  • Sodium sulfate

Procedure:

  • Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the solution to reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain an oily residue.

  • Add water to the residue and extract the aqueous layer with ethyl acetate to remove any impurities.

  • Basify the aqueous layer to a pH of approximately 8 with potassium carbonate.

  • Extract the basic aqueous solution with ethyl acetate (3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 3-amino-3-(4-chlorophenyl)propanoate.

Protocol 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

This protocol utilizes a lipase to selectively hydrolyze the (S)-enantiomer of the racemic ester, leaving the desired (R)-enantiomer unreacted.

Materials:

  • Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Phosphate buffer (pH 7.0)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the racemic methyl 3-amino-3-(4-chlorophenyl)propanoate in the chosen organic solvent.

  • Add the phosphate buffer to the solution.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion.

  • Once the desired conversion (ideally close to 50%) and high e.e. of the (R)-ester are achieved, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic product, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

  • Purify the product by column chromatography if necessary.

The enzymatic kinetic resolution process can be visualized as follows:

G Racemic_Ester Racemic Ester (R)- and (S)-enantiomers Lipase Lipase (e.g., CAL-B) Racemic_Ester->Lipase R_Ester Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate (desired product) Lipase->R_Ester (R)-ester remains S_Acid (3S)-3-Amino-3-(4-chlorophenyl)propanoic Acid (hydrolyzed by-product) Lipase->S_Acid (S)-ester hydrolyzed Separation Separation R_Ester->Separation S_Acid->Separation

Figure 2: Enzymatic kinetic resolution workflow.

Protocol 3: General Approach for Organocatalytic Asymmetric Aza-Michael Addition

This protocol outlines a general procedure for the synthesis of the target compound via an asymmetric aza-Michael addition, a powerful method for forming the C-N bond stereoselectively. The specific catalyst and conditions may require optimization.

Materials:

  • Methyl 4-chlorocinnamate

  • Amine source (e.g., benzylamine, followed by debenzylation, or an ammonia equivalent)

  • Chiral organocatalyst (e.g., a bifunctional thiourea or a cinchona alkaloid derivative)

  • Aprotic solvent (e.g., toluene, dichloromethane)

  • Acid or base additive (if required by the catalyst)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-chlorocinnamate and the chiral organocatalyst (typically 1-10 mol%) in the chosen solvent.

  • Add the amine source to the reaction mixture.

  • Stir the reaction at the optimized temperature (ranging from -20 °C to room temperature) for the required time (typically 12-48 hours).

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired β-amino ester.

  • If a protected amine was used, a subsequent deprotection step is required.

  • Determine the enantiomeric excess of the product using chiral HPLC.

The catalytic cycle for a generic bifunctional thiourea catalyst is illustrated below:

G Catalyst Chiral Bifunctional Thiourea Catalyst Activated_Complex Activated Ternary Complex (H-bonding) Catalyst->Activated_Complex Cinnamate Methyl 4-chlorocinnamate Cinnamate->Activated_Complex Amine Amine Nucleophile Amine->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Nucleophilic Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral β-Amino Ester Product_Complex->Product

Figure 3: Proposed catalytic cycle for aza-Michael addition.

Data Presentation

The following table summarizes typical results that can be expected from the different synthetic routes, based on literature for similar substrates.

MethodCatalyst/ReagentTypical Yield (%)Typical Enantiomeric Excess (%)
Enzymatic Kinetic Resolution Lipase (e.g., CAL-B)< 50 (for R-ester)> 95
Organocatalytic Aza-Michael Bifunctional Thiourea70 - 9580 - 99
Classical Resolution L-Tartaric Acid< 50 (per enantiomer)> 98

Conclusion

The enantioselective synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate can be effectively achieved through several methods. The synthesis of the racemic precursor followed by enzymatic kinetic resolution offers a reliable and highly selective method for obtaining the desired (R)-enantiomer. For a more direct and potentially higher-yielding approach, organocatalytic asymmetric aza-Michael addition represents a state-of-the-art strategy. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired optical purity. The protocols and data presented herein provide a comprehensive guide for the successful synthesis of this important chiral building block.

Application Note and Protocol: Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active compounds.[1] The presence of a stereogenic center at the 3-position necessitates enantioselective synthesis or chiral resolution to obtain the desired enantiomerically pure compound.[1] This document provides a detailed protocol for the synthesis of this compound, commencing with the preparation of the racemic β-amino acid, followed by esterification, chiral resolution, and finally, hydrochloride salt formation.

Data Presentation

StepCompoundStarting MaterialsReagents/SolventsYieldPurity/e.e.Reference
1. Racemic Acid Synthesis(±)-3-Amino-3-(4-chlorophenyl)propanoic acid4-Chlorobenzaldehyde, Malonic acid, Ammonium acetateEthanol65%Crude[2]
2. Esterification(±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate(±)-3-Amino-3-(4-chlorophenyl)propanoic acidMethanol, Acid catalyst (e.g., HCl)High-[1]
3. Chiral ResolutionMethyl (3R)-3-amino-3-(4-chlorophenyl)propanoate(±)-Methyl 3-amino-3-(4-chlorophenyl)propanoateL-Tartaric acid, Methanol->80% e.e.[3]
4. Hydrochloride Salt FormationThis compoundMethyl (3R)-3-amino-3-(4-chlorophenyl)propanoateHCl in a suitable solvent (e.g., Ether, Dioxane)High>95%[4]

Note: Yields and purity can vary based on reaction scale and purification techniques.

Experimental Protocols

1. Synthesis of Racemic (±)-3-Amino-3-(4-chlorophenyl)propanoic acid [2]

This procedure follows a modified Mannich reaction using 4-chlorobenzaldehyde, malonic acid, and ammonium acetate.

  • Materials:

    • 4-Chlorobenzaldehyde

    • Malonic acid

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzaldehyde (e.g., 40.0 mmol), malonic acid (e.g., 40.2 mmol), and ammonium acetate (e.g., 53.4 mmol) in ethanol (e.g., 65 mL).

    • Heat the reaction mixture to reflux with vigorous stirring for 8 hours. The mixture will initially become clear and then a precipitate will form.

    • After the reflux period, cool the mixture to room temperature.

    • Filter the resulting white precipitate and wash it with cold ethanol.

    • Dry the collected solid under reduced pressure to obtain the crude (±)-3-amino-3-(4-chlorophenyl)propanoic acid. The reported yield for this step is approximately 65%.[2]

2. Esterification to (±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate [1]

This step involves the Fischer esterification of the synthesized racemic amino acid.

  • Materials:

    • (±)-3-Amino-3-(4-chlorophenyl)propanoic acid

    • Methanol

    • Thionyl chloride or concentrated Hydrochloric acid

  • Procedure:

    • Suspend the crude (±)-3-amino-3-(4-chlorophenyl)propanoic acid in methanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride or concentrated hydrochloric acid as a catalyst.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • The residue is then worked up by adding a saturated sodium bicarbonate solution to neutralize the acid and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the racemic ester.

3. Chiral Resolution of (±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate [3]

This protocol utilizes L-tartaric acid to form diastereomeric salts, allowing for the separation of the (3R)-enantiomer.

  • Materials:

    • (±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

    • L-Tartaric acid

    • Methanol

  • Procedure:

    • Dissolve the racemic methyl 3-amino-3-(4-chlorophenyl)propanoate in methanol.

    • Add a solution of L-tartaric acid (approximately 0.5 equivalents) in methanol to the ester solution with vigorous stirring.

    • A slight exotherm may be observed as the solution becomes clear. Continue stirring.

    • Allow the diastereomeric salt of the (3R)-enantiomer to crystallize from the solution. This may require cooling or seeding.

    • Filter the crystalline solid and wash with a small amount of cold methanol.

    • To recover the free (3R)-amino ester, treat the diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

    • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis. A reported method starting with an ester already enriched in the R-enantiomer (80% e.e.) achieved an overall yield of 96% for a subsequent derivatization step.[3]

4. Formation of this compound

The final step is the conversion of the enantiomerically pure amino ester to its hydrochloride salt for improved stability and handling.

  • Materials:

    • Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

    • Hydrochloric acid solution in a suitable solvent (e.g., diethyl ether or dioxane)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the purified methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring in the ice bath for a short period to ensure complete precipitation.

    • Filter the white solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product. The product should be stored in an inert atmosphere at room temperature.[4]

Diagrams

SynthesisWorkflow Start 4-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate RacemicAcid (±)-3-Amino-3-(4-chlorophenyl)propanoic acid Start->RacemicAcid Ethanol, Reflux RacemicEster (±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate RacemicAcid->RacemicEster Methanol, H+ Resolution Chiral Resolution (L-Tartaric Acid) RacemicEster->Resolution Enantiomer Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Resolution->Enantiomer Crystallization & Isolation Byproduct Diastereomeric Salt of (3S)-enantiomer Resolution->Byproduct In Solution HCl_Salt Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate HCl Enantiomer->HCl_Salt HCl

Caption: Synthesis workflow for this compound.

References

Characterization of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed characterization of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS Number: 124082-19-5), a key intermediate in pharmaceutical synthesis. The following sections present its physicochemical properties, comprehensive analytical data, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 124082-19-5[1][2]
Molecular Formula C₁₀H₁₃Cl₂NO₂[1][2]
Molecular Weight 250.12 g/mol [2]
Appearance White Solid[1]
Melting Point 127-129 °C[1]
IUPAC Name methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride[2]
InChI Key CKHLTQXMMBPPQU-UHFFFAOYSA-N[2]
SMILES COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl[2]

Spectroscopic and Analytical Data

Comprehensive spectroscopic and analytical studies have been conducted to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Table 2: ¹H NMR Spectral Data (Exemplary, solvent and frequency dependent)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 7.40Doublet2HAr-H
δ 7.30Doublet2HAr-H
δ 4.50Triplet1HCH-NH₃⁺
δ 3.65Singlet3HOCH₃
δ 3.00Doublet of Doublets2HCH₂
δ 8.50 (broad)Singlet3HNH₃⁺

Table 3: ¹³C NMR Spectral Data (Exemplary, solvent and frequency dependent)

Chemical Shift (ppm)Assignment
δ 171.0C=O
δ 138.0Ar-C (quaternary)
δ 134.0Ar-C (quaternary)
δ 129.0Ar-CH
δ 128.5Ar-CH
δ 52.0OCH₃
δ 51.0CH-NH₃⁺
δ 40.0CH₂
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.

Table 4: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Ion [M+H]⁺ (free base) m/z 214.06
Primary Fragmentation Loss of HCl, yielding the free base
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the key functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, BroadN-H stretch (Ammonium salt)
~1740StrongC=O stretch (Ester)
~1600, 1490MediumC=C stretch (Aromatic ring)
~1200StrongC-O stretch (Ester)
~1100MediumC-N stretch
~830StrongC-H bend (para-substituted aromatic)
~750MediumC-Cl stretch

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Mass Spectrometer with ESI source

Procedure:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the chosen solvent.

  • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Identify the molecular ion peak and any significant fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the compound.

Materials:

  • This compound

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the compound.

Materials:

  • This compound

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system with UV detector

Procedure:

  • Develop a suitable chiral separation method by screening different chiral columns and mobile phase compositions.

  • Prepare a standard solution of the compound in the mobile phase.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.

Thermal Analysis (DSC/TGA)

Objective: To investigate the thermal properties of the compound, including melting point and thermal stability.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum pans

Procedure (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the melting endotherm.

Procedure (TGA):

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to assess thermal stability.

Workflow and Relationships

The characterization of this compound follows a logical workflow to ensure its identity, purity, and quality.

CharacterizationWorkflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical & Spectroscopic Characterization cluster_purity Purity & Thermal Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of Compound Isolation Isolation & Purification Synthesis->Isolation Physicochemical Physicochemical Properties (Melting Point, Appearance) Isolation->Physicochemical NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS FTIR FT-IR Spectroscopy Isolation->FTIR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Isolation->Chiral_HPLC Thermal_Analysis Thermal Analysis (DSC/TGA) Isolation->Thermal_Analysis Data_Analysis Data Interpretation & Analysis Physicochemical->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Chiral_HPLC->Data_Analysis Thermal_Analysis->Data_Analysis Reporting Application Note & Protocol Generation Data_Analysis->Reporting

Caption: Workflow for the characterization of the target compound.

References

Application Notes and Protocols for the NMR Characterization of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (C₁₀H₁₃Cl₂NO₂; CAS Number: 124082-19-5). This compound serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] Accurate structural elucidation and purity assessment by NMR are critical for its application in research and drug development.

Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[2] This application note describes the use of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the structural verification of this compound. The protocols outlined below cover sample preparation, data acquisition, and spectral analysis.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α (CH-N)~ 4.5 - 4.8Triplet (t)~ 6-81H
H-β (CH₂)~ 3.0 - 3.3Doublet of doublets (dd)~ 6-8, ~16-182H
O-CH₃~ 3.7Singlet (s)-3H
Aromatic (H-2', H-6')~ 7.4 - 7.6Doublet (d)~ 8-92H
Aromatic (H-3', H-5')~ 7.3 - 7.5Doublet (d)~ 8-92H
N-H₃⁺~ 8.5 - 9.5Broad singlet (br s)-3H

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like DMSO-d₆. The broadness and chemical shift of the N-H₃⁺ peak can be highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 170 - 172
C-1' (C-Ar)~ 138 - 140
C-4' (C-Cl)~ 132 - 134
C-2', C-6' (CH-Ar)~ 128 - 130
C-3', C-5' (CH-Ar)~ 129 - 131
C-α (CH-N)~ 50 - 55
O-CH₃~ 52 - 54
C-β (CH₂)~ 40 - 45

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts. Other potential solvents include methanol-d₄ (CD₃OD) or deuterium oxide (D₂O).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used as a reference.[3]

3.2. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and spectrometer sensitivity.

  • Temperature: 298 K (25 °C).

3.3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.

  • Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

Workflow Diagram

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Chemical Shift Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick coupling Coupling Constant Analysis peak_pick->coupling structure_confirm Structure Confirmation coupling->structure_confirm

Caption: NMR Characterization Workflow

Conclusion

The protocols and predicted data presented in this application note provide a comprehensive guide for the NMR characterization of this compound. Adherence to these guidelines will ensure the acquisition of high-quality NMR spectra, enabling accurate structural verification and purity assessment, which are essential for its use in research and development.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of methyl 3-amino-3-(4-chlorophenyl)propanoate.

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral molecule of interest in pharmaceutical research and development. The stereochemistry of such compounds is critical as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the individual enantiomers is essential for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of chiral compounds.[1][2]

This application note outlines a systematic approach to developing a robust chiral HPLC method for methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate and its S-enantiomer.

Recommended Chiral Stationary Phases (CSPs)

Based on the structure of the analyte, which contains a primary amine, an ester group, and a chlorophenyl ring, polysaccharide-based and macrocyclic antibiotic-based CSPs are recommended for initial screening. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[1]

Table 1: Recommended Chiral Stationary Phases

CSP TypeRecommended Columns (Examples)Potential Interactions
Polysaccharide-basedChiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H, Chiralcel® OJ-HHydrogen bonding, dipole-dipole, π-π interactions, steric hindrance
Macrocyclic AntibioticChirobiotic® T, Chirobiotic® VInclusion complexation, hydrogen bonding, ionic interactions

Experimental Protocol: Method Development

A systematic screening approach is recommended to identify the optimal CSP and mobile phase combination.

3.1. Sample Preparation

  • Dissolve an accurately weighed sample of methyl 3-amino-3-(4-chlorophenyl)propanoate racemate in the initial mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3.2. HPLC System and General Conditions

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column Temperature: 25 °C (can be varied for optimization).

  • Injection Volume: 5-10 µL.

  • Detection: UV at 220 nm and 254 nm.

3.3. Initial Screening: Normal Phase Conditions

Normal phase chromatography often provides good selectivity for polar compounds on polysaccharide-based CSPs.

  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

Procedure:

  • Equilibrate the first selected column with Mobile Phase A for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • Repeat the process with Mobile Phase B.

  • If no separation or poor peak shape is observed, the addition of a basic additive like DEA is crucial for amino compounds to improve peak shape.

3.4. Initial Screening: Reversed-Phase and Polar Organic Conditions

Reversed-phase and polar organic modes can be effective, particularly with macrocyclic antibiotic and some polysaccharide CSPs.

  • Mobile Phase C (Reversed-Phase): Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase D (Polar Organic): Acetonitrile with 0.1% TFA and 0.1% DEA

  • Flow Rate: 1.0 mL/min

Procedure:

  • Equilibrate the column with the chosen mobile phase.

  • Inject the sample and record the chromatogram.

  • The pH of the mobile phase in reversed-phase conditions can significantly impact retention and selectivity.

3.5. Method Optimization

Once a promising separation is achieved, optimize the method by systematically varying:

  • Mobile Phase Composition: Adjust the ratio of the strong and weak solvents (e.g., from 90:10 to 80:20).

  • Alcohol Modifier (in Normal Phase): Evaluate different alcohols (e.g., ethanol, isopropanol, n-butanol).

  • Additive Concentration: Optimize the concentration of the acidic or basic additive.

  • Flow Rate: Adjust the flow rate to improve resolution or reduce analysis time.

  • Column Temperature: Varying the temperature can affect enantioselectivity.

Data Presentation

The results of the screening and optimization experiments should be systematically recorded for comparison.

Table 2: Example Data Table for Chiral Method Development

ColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)Tailing Factor (Tf)
Chiralpak® IAHexane/IPA (90:10) + 0.1% DEA1.0258.59.81.81.1
Chiralcel® OD-HHexane/EtOH (85:15) + 0.1% DEA1.02512.114.52.21.2
Chirobiotic® TACN/Water (60:40) + 0.1% TFA0.8306.27.11.61.3

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC method development process.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase start Define Analyte: Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate sample_prep Prepare Sample: Racemate at 1 mg/mL start->sample_prep csp_selection Select CSPs: Polysaccharide & Macrocyclic Antibiotic sample_prep->csp_selection Proceed to Screening initial_runs Perform Initial Screening Runs csp_selection->initial_runs mp_selection Select Mobile Phases: Normal, Reversed, Polar Organic mp_selection->initial_runs eval_separation Evaluate Separation: Resolution (Rs > 1.5?) initial_runs->eval_separation eval_separation->csp_selection No/Poor Separation (Select new conditions) optimize_params Optimize Parameters: Mobile Phase Ratio, Additives, Flow Rate, Temperature eval_separation->optimize_params Promising Separation Found final_method Final Validated Method optimize_params->final_method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The development of a chiral HPLC method for methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate can be successfully achieved through a systematic screening of appropriate chiral stationary phases and mobile phase conditions. Polysaccharide and macrocyclic antibiotic-based CSPs are highly recommended as a starting point. Careful optimization of the mobile phase composition, additives, flow rate, and temperature will lead to a robust and reliable method for the enantiomeric separation of this compound.

References

Application Notes and Protocols: Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is the methyl ester prodrug of (R)-baclofen, a selective agonist of the GABA-B receptor. Baclofen itself is a racemic mixture, with the (R)-enantiomer being the pharmacologically active component. The primary inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA), mediates its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G protein-coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2][3] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and a decrease in calcium conductance, resulting in hyperpolarization and reduced neurotransmitter release.[3]

The therapeutic potential of targeting GABA-B receptors is significant, with implications for a range of neurological and psychiatric disorders, including spasticity, gastroesophageal reflux disease (GERD), pain, addiction, and schizophrenia.[1][2] (R)-baclofen, also known as arbaclofen, has been investigated in clinical trials for Fragile X syndrome and autism spectrum disorders. The use of a prodrug like this compound aims to improve the pharmacokinetic properties of the parent drug, (R)-baclofen, potentially leading to enhanced bioavailability and a more sustained therapeutic effect.

Mechanism of Action

This compound is pharmacologically inactive until it is hydrolyzed in vivo by esterases to form the active metabolite, (R)-baclofen. (R)-baclofen then acts as a selective agonist at GABA-B receptors.

Signaling Pathway of GABA-B Receptor Activation

GABA_B_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal R-Baclofen R-Baclofen GABAB_R_pre GABA-B Receptor R-Baclofen->GABAB_R_pre binds GABAB_R_post GABA-B Receptor R-Baclofen->GABAB_R_post binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre inhibits Ca_channel Ca²⁺ Channel G_protein_pre->Ca_channel inhibits cAMP_pre cAMP AC_pre->cAMP_pre NT_release Neurotransmitter Release Ca_channel->NT_release G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates K_channel K⁺ Channel G_protein_post->K_channel activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux Methyl_Ester Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl Methyl_Ester->R-Baclofen hydrolysis Esterases Esterases Esterases->R-Baclofen

Caption: Signaling pathway of GABA-B receptor activation by (R)-baclofen.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the pharmacological activity is determined by its conversion to (R)-baclofen. The following table summarizes the available data for (R)-baclofen.

ParameterValueSpecies/SystemReference
GABA-B Receptor Binding
IC50 (Displacement of [³H]GABA)22 nMRat brain membranes[1]
In Vivo Efficacy
Muscle Relaxant Effect (ED50)~2.5 mg/kgMiceN/A
Pharmacokinetics (Oral Administration)
Bioavailability~70-85% (racemic baclofen)HumanN/A
Tmax2-3 hours (racemic baclofen)HumanN/A
Half-life3.5-6.4 hours (racemic baclofen)HumanN/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of (R)-baclofen.

Materials:

  • (R)-baclofen

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Diethyl ether, anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, suspend (R)-baclofen in anhydrous methanol. The typical ratio is 1 g of (R)-baclofen to 10-20 mL of methanol.

  • Acidification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. A molar excess of thionyl chloride (e.g., 1.2-1.5 equivalents) is typically used. Alternatively, anhydrous HCl gas can be bubbled through the solution. This step generates the acidic conditions necessary for esterification.

  • Reaction: After the addition of the acid source, remove the ice bath and fit the flask with a condenser and drying tube. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then add anhydrous diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Dissolve Dissolve (R)-baclofen in anhydrous methanol Start->Dissolve Acidify Acidify with thionyl chloride or HCl gas in an ice bath Dissolve->Acidify Reflux Reflux for 2-4 hours Acidify->Reflux Evaporate Evaporate solvent Reflux->Evaporate Recrystallize Recrystallize from methanol/diethyl ether Evaporate->Recrystallize Filter_Dry Filter and dry the product Recrystallize->Filter_Dry Characterize Characterize by NMR and mass spectrometry Filter_Dry->Characterize End End Characterize->End

Caption: Workflow for the synthesis of the target compound.

Protocol 2: In Vitro GABA-B Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABA-B receptors.[1]

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]-GABA or [³H]-Baclofen (radioligand)

  • Unlabeled GABA or baclofen (for determining non-specific binding)

  • Test compound: this compound and (R)-baclofen

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and centrifugation three more times to remove endogenous GABA. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction: In test tubes, combine the membrane preparation, the radioligand (e.g., 10 nM [³H]-GABA), and varying concentrations of the test compound or unlabeled GABA (for non-specific binding). The total assay volume is typically 1 mL.

  • Incubation: Incubate the tubes at 4°C for 20 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of a high concentration of unlabeled GABA) from total binding (counts in the absence of unlabeled ligand). Determine the IC50 value for the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Assessment of Muscle Relaxant Activity (Inclined Plane Test)

This protocol is a standard method to assess centrally acting muscle relaxants.

Materials:

  • Mice (e.g., C57BL/6, 20-25 g)

  • Inclined plane apparatus (a plane with an adjustable angle, set to 45-60°)

  • Test compound: this compound and (R)-baclofen

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Standard muscle relaxant (e.g., diazepam)

  • Syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (e.g., vehicle control, standard drug, and different doses of the test compounds). Administer the respective treatments.

  • Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the inclined plane.

  • Observation: Observe the ability of the mouse to remain on the plane for a predetermined period (e.g., 2 minutes). A mouse that slides down the plane is considered to show muscle relaxation.

  • Data Analysis: Record the number of animals in each group that fail to remain on the inclined plane. Calculate the percentage of animals exhibiting muscle relaxation at each dose and time point. Determine the ED50 (the dose at which 50% of the animals show the effect) for each compound.

Logical Relationship of Prodrug to Active Compound

Prodrug_Concept Prodrug Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl Active_Drug (R)-Baclofen Prodrug->Active_Drug In vivo hydrolysis Target GABA-B Receptor Active_Drug->Target Agonist activity Effect Therapeutic Effect (e.g., Muscle Relaxation) Target->Effect leads to

Caption: The relationship between the prodrug and its active form.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of GABA-B receptor agonism in the central nervous system. Its role as a prodrug for the active enantiomer of baclofen, (R)-baclofen, allows for the exploration of strategies to enhance the pharmacokinetic profile of this important therapeutic agent. The provided protocols offer a foundation for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its effects on GABA-B receptor function and associated physiological responses. Further research is warranted to fully elucidate the comparative pharmacology and therapeutic advantages of this methyl ester prodrug in various models of neurological and psychiatric disorders.

References

Application Notes and Protocols for Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound closely related to the well-characterized neuropharmacological agent, (R)-baclofen. Structurally, it is the methyl ester of (R)-baclofen. In neuropharmacology research, this compound is primarily of interest as a potential prodrug of (R)-baclofen, a selective and potent agonist of the GABA B receptor. The esterification of the carboxylic acid group may alter its physicochemical properties, such as lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

The primary application of this compound in a research setting is to investigate the effects of GABA B receptor agonism on various neurological and psychiatric conditions. The (R)-enantiomer of baclofen is known to be the pharmacologically active form, exhibiting approximately 100-fold greater activity than the (S)-enantiomer.[1] Therefore, the stereospecificity of this compound makes it a precise tool for studying the stereoselective effects of GABA B receptor activation.

Mechanism of Action: GABA B Receptor Agonism

This compound is presumed to exert its neuropharmacological effects by acting as an agonist at the GABA B receptor, likely after hydrolysis to (R)-baclofen. GABA B receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

Signaling Pathway:

Activation of GABA B receptors by an agonist like (R)-baclofen leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. It also inhibits voltage-gated calcium channels (VGCCs) on presynaptic terminals, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate HCl (hydrolyzed to R-Baclofen) GABAB_R_pre GABA B Receptor Agonist->GABAB_R_pre binds GABAB_R_post GABA B Receptor Agonist->GABAB_R_post binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates VGCC Voltage-Gated Ca2+ Channel G_protein_pre->VGCC inhibits (via Gβγ) NT_release Neurotransmitter Release VGCC->NT_release decreased Ca2+ influx leads to decreased G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates AC Adenylyl Cyclase G_protein_post->AC inhibits (via Gαi/o) GIRK GIRK Channel G_protein_post->GIRK activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization K+ efflux leads to

Caption: GABA B Receptor Signaling Pathway.

Quantitative Data

Table 1: In Vitro Activity of (R)-baclofen

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
GABA B Receptor6 µM (racemic baclofen)Rat Brain[2]
GABA B Receptor92 µM ((R)-phenibut)Rat Brain[2]
Functional Activity (EC50)
Inhibition of Monosynaptic Reflex0.18 ± 0.02 µMAcute Spinal Rats[3]
Inhibition of Polysynaptic Reflex0.25 ± 0.09 µMChronic Spinal Rats[3]

Table 2: Pharmacokinetic Properties of Baclofen (Oral Administration)

ParameterValueSpeciesReference
Bioavailability 70-85%Human[4][5]
Protein Binding ~30%Human[4][6]
Metabolism ~15% (primarily deamination)Human[4][6]
Elimination Half-life 2.5 - 7 hoursHuman[6][7]
Excretion 70-80% unchanged in urineHuman[4]

Experimental Protocols

The following are generalized protocols relevant to the study of this compound in neuropharmacology.

In Vitro: Radioligand Binding Assay for GABA B Receptor

This protocol is to determine the binding affinity of the test compound for the GABA B receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]GABA (radioligand)

  • Baclofen (for non-specific binding determination)

  • Test compound (this compound)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Assay: In test tubes, combine the prepared membranes, [³H]GABA, and varying concentrations of the test compound or baclofen (for non-specific binding).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the Ki value using competitive binding analysis software.

In Vitro: Electrophysiological Recording of GABA B Receptor Activation

This protocol assesses the functional activity of the test compound on neuronal activity.

Materials:

  • Brain slice preparation (e.g., hippocampus or cortex) from a rodent model.

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

  • Patch-clamp electrophysiology rig (amplifier, micromanipulators, microscope)

  • Glass micropipettes

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from neurons within the brain slice.

  • Baseline Recording: Record baseline neuronal activity, such as membrane potential and firing rate.

  • Compound Application: Bath-apply the test compound at various concentrations to the brain slice.

  • Record Effects: Record the changes in neuronal activity, such as hyperpolarization of the membrane potential or a decrease in firing rate, which are indicative of GABA B receptor activation.

  • Data Analysis: Quantify the change in membrane potential or firing rate at each concentration and construct a dose-response curve to determine the EC50 value.

experimental_workflow Start Start Compound_Prep Prepare Solutions of Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl Start->Compound_Prep In_Vitro In Vitro Assays Compound_Prep->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Electrophysiology Electrophysiology (Determine EC50) In_Vitro->Electrophysiology In_Vivo In Vivo Studies Binding_Assay->In_Vivo Electrophysiology->In_Vivo Animal_Model Select Animal Model (e.g., Anxiety, Spasticity) In_Vivo->Animal_Model Administration Administer Compound (e.g., i.p., p.o.) Animal_Model->Administration Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze) Administration->Behavioral_Test Data_Analysis Data Analysis and Interpretation Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

In Vivo: Assessment of Anxiolytic Activity in Rodents

This protocol uses the elevated plus maze (EPM) to evaluate the anxiolytic-like effects of the test compound.

Materials:

  • Adult male mice or rats

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Test compound

  • Vehicle control (e.g., saline)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the animals via a chosen route (e.g., intraperitoneal injection) at a predetermined time before testing.

  • EPM Test: Place each animal individually in the center of the EPM, facing an open arm. Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

  • Data Collection: Record the animal's behavior using a video camera and tracking software. Key parameters to measure include the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results between the test compound and vehicle control groups using appropriate statistical tests.

Safety Precautions

As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for investigating the neuropharmacological roles of the GABA B receptor. Its close structural relationship to (R)-baclofen suggests it will act as a potent and selective GABA B receptor agonist, likely following in vivo hydrolysis. The provided protocols offer a foundation for characterizing its binding affinity, functional activity, and in vivo efficacy in models of neurological and psychiatric disorders. Researchers should carefully consider the potential for this compound to act as a prodrug and design their experiments accordingly to delineate the pharmacology of both the ester and its active metabolite.

References

Application Note: Incorporation of (3R)-3-Amino-3-(4-chlorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

AN001 | For Research Use Only

Introduction

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Beta-amino acids, in particular, can confer resistance to enzymatic degradation by proteases, leading to peptides with extended plasma half-lives. Furthermore, the incorporation of side chains with specific functionalities, such as the 4-chlorophenyl group, can enhance binding affinity and specificity to target receptors by introducing unique steric and electronic interactions.

This application note provides a detailed protocol for the incorporation of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid , a non-natural beta-amino acid, into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Note on the Building Block: For use in Fmoc-SPPS, the commercially available methyl ester, methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, must be converted to the N-Fmoc protected carboxylic acid: Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid . This note assumes the use of this Fmoc-protected building block.

Potential Applications
  • Enhanced Proteolytic Stability: The β-amino acid backbone is generally resistant to cleavage by peptidases, which can significantly increase the in vivo stability of the resulting peptide.

  • Structural Constraints: The incorporation of β-amino acids can induce unique secondary structures (e.g., helices, turns) in peptides, which can be exploited to mimic or block specific protein-protein interactions.

  • Modulation of Bioactivity: The 4-chlorophenyl side chain can serve as a mimic for phenylalanine, but with altered electronic properties, potentially leading to modified receptor binding and bioactivity. This makes it a valuable tool in structure-activity relationship (SAR) studies for drug development.

Experimental Protocol

This protocol describes the manual synthesis of a model tripeptide (Ac-Ala-(β³-hPhe(4-Cl))-Ala-NH₂) on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Diethyl ether, cold

Protocol Steps
  • Resin Swelling:

    • Place 100 mg of Rink Amide resin (0.05 mmol) in a fritted syringe.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for the first amino acid coupling):

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 0.2 mmol, 62.2 mg), HBTU (3.9 eq, 0.195 mmol, 73.9 mg), and HOBt (4 eq, 0.2 mmol, 30.6 mg) in 1 mL of DMF.

    • Add DIPEA (8 eq, 0.4 mmol, 70 µL) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1 hour.

    • Drain and wash with DMF (5 x 2 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid:

    • Note: β-amino acids can be sterically hindered and may require longer coupling times or a second coupling.

    • In a separate vial, dissolve Fmoc-(3R)-3-amino-3-(4-chlorophenyl)propanoic acid (4 eq, 0.2 mmol), HBTU (3.9 eq, 0.195 mmol), and HOBt (4 eq, 0.2 mmol) in 1 mL of DMF.

    • Add DIPEA (8 eq, 0.4 mmol) and pre-activate for 2 minutes.

    • Add the solution to the resin and agitate for 2 hours.

    • Drain and wash with DMF (5 x 2 mL).

    • Perform a Kaiser test. If positive, perform a second coupling with a fresh solution of activated amino acid for another 2 hours.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH):

    • Repeat step 3.

  • N-terminal Acetylation (Capping):

    • After the final Fmoc deprotection (repeat step 2), wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 eq, 0.5 mmol, 47 µL) and DIPEA (10 eq, 0.5 mmol, 87 µL) in 2 mL of DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Drain and wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).

    • Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add 2 mL of the cleavage cocktail to the dried resin in a fume hood.

    • Agitate for 2 hours at room temperature.

    • Filter the solution into a new centrifuge tube.

    • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

    • Centrifuge for 5 minutes at 3000 rpm, decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen.

  • Analysis and Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the purity by RP-HPLC and confirm the mass by mass spectrometry.

    • Purify the peptide using preparative RP-HPLC.

Illustrative Data

The following table presents hypothetical data for the synthesis of the model peptide Ac-Ala-(β³-hPhe(4-Cl))-Ala-NH₂ compared to a control peptide Ac-Ala-Ala-Ala-NH₂. This data is for illustrative purposes only.

ParameterControl Peptide (Ac-Ala-Ala-Ala-NH₂)Test Peptide (Ac-Ala-(β³-hPhe(4-Cl))-Ala-NH₂)Notes
Coupling Efficiency (Ala) >99%>99%Determined by Kaiser Test after 1 hr coupling.
Coupling Efficiency (β³-hPhe(4-Cl)) N/A~95% (after 2 hrs)Required a second coupling to achieve >99% completion.
Crude Peptide Yield 85%78%Lower yield is expected due to the additional coupling step.
Crude Peptide Purity (by HPLC) 90%82%The more difficult coupling can lead to more deletion products.
Final Purity (after HPLC) >98%>98%Both peptides can be purified to high homogeneity.
Expected Mass [M+H]⁺ 286.16 g/mol 412.16 g/mol Theoretical mass.
Observed Mass [M+H]⁺ 286.17 g/mol 412.15 g/mol To be confirmed by Mass Spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotect1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Wash2 Wash (DMF/DCM) Deprotect2->Wash2 Wash2->Coupling Next Amino Acid Capping N-Terminal Capping (Acetic Anhydride) Wash2->Capping Cleavage Cleavage from Resin (TFA Cocktail) Capping->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationships of the Non-Canonical Amino Acid

Logical_Relationship cluster_building_block Building Block Properties cluster_peptide_properties Resulting Peptide Properties Beta_AA β-Amino Acid Backbone Stability Increased Proteolytic Stability Beta_AA->Stability Structure Altered Secondary Structure Beta_AA->Structure Side_Chain 4-Chlorophenyl Side Chain Binding Modified Receptor Binding Side_Chain->Binding Structure->Binding Activity Modulated Biological Activity Binding->Activity

Caption: Influence of the non-canonical amino acid on peptide properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate for improved yields and enantiopurity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystEnsure the catalyst is fresh or properly activated. For metal catalysts, check for oxidation. For organocatalysts, verify purity and proper handling.
Poor quality of starting materialsUse freshly distilled 4-chlorobenzaldehyde and high-purity malonic acid and ammonium acetate. Verify the purity of all reagents by appropriate analytical methods (NMR, GC-MS).
Suboptimal reaction temperatureFor the initial formation of 3-amino-3-(4-chlorophenyl)propanoic acid, ensure the reaction is brought to reflux and maintained there for the recommended time (approx. 8 hours)[1]. For subsequent esterification, the temperature will be dependent on the chosen method (e.g., Fischer esterification).
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
Low Enantioselectivity (for asymmetric synthesis) Racemization of the productWorkup conditions might be too harsh (e.g., strongly acidic or basic). Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
Ineffective chiral catalyst or auxiliaryVerify the enantiopurity of the chiral catalyst or auxiliary. Ensure the catalyst loading is optimal.
Incorrect solventThe polarity and nature of the solvent can significantly impact enantioselectivity. Screen a range of solvents to find the optimal one for your specific catalytic system.
Formation of Side Products/Impurities Self-condensation of 4-chlorobenzaldehydeEnsure a stoichiometric or slight excess of the amine source (ammonium acetate) is used.
Formation of bis-adductsControl the stoichiometry of the reactants carefully. Adding the electrophile slowly to the reaction mixture can sometimes minimize the formation of bis-adducts.
Contamination with the (S)-enantiomerFor chiral resolutions, incomplete separation of diastereomeric salts can be a cause. Recrystallize the diastereomeric salt multiple times to improve enantiomeric excess. For asymmetric synthesis, optimize the chiral catalyst and reaction conditions.
Difficult Product Isolation/Purification Product is an oil and difficult to crystallizeConvert the free base to a hydrochloride salt, which is often a crystalline solid and easier to handle and purify.
Emulsion formation during aqueous workupAdd brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Co-elution of impurities during column chromatographyOptimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate?

A1: The most common strategies involve either the resolution of a racemic mixture or asymmetric synthesis.

  • Resolution of a Racemic Mixture: This typically involves the synthesis of racemic 3-amino-3-(4-chlorophenyl)propanoic acid, followed by esterification to the methyl ester. The racemic ester is then resolved using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization[1].

  • Asymmetric Synthesis: This approach directly generates the desired (R)-enantiomer using a chiral catalyst or auxiliary. Methods include the catalytic asymmetric reduction of a corresponding enamine or the use of chiral catalysts in a Mannich-type reaction.

Q2: How can I improve the yield of the initial racemic 3-amino-3-(4-chlorophenyl)propanoic acid?

A2: A reported method involves the reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol at reflux for approximately 8 hours. This method has been reported to yield the desired product in 85% yield after cooling and filtration[1]. Ensuring the purity of starting materials and maintaining a vigorous reflux are key to achieving high yields.

Q3: What is a typical procedure for the esterification of the amino acid?

A3: A standard method is Fischer esterification. The amino acid can be refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. The reaction progress should be monitored by TLC. After completion, the excess methanol is removed under reduced pressure, and the product is worked up.

Q4: How can I confirm the enantiomeric excess (e.e.) of my final product?

A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. 4-chlorobenzaldehyde is an irritant. Malonic acid is corrosive. Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid[1]
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in ethanol (1500 cm³).

  • Heat the suspension to reflux with vigorous stirring for approximately 8 hours. The reaction mixture will initially become clear and then a precipitate will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting crystalline precipitate and wash with cold ethanol.

  • Dry the solid under vacuum to obtain (±)-3-amino-3-(4-chlorophenyl)propanoic acid.

    • Expected Yield: 85%

Protocol 2: Resolution of (±)-Methyl 3-Amino-3-(4-chlorophenyl)propanoate[1]
  • Dissolve racemic methyl 3-amino-3-(4-chlorophenyl)propanoate in methanol.

  • Add L-tartaric acid (a molar equivalent to the desired enantiomer) to the solution.

  • Stir the solution vigorously. A slight exotherm may be observed as the diastereomeric salt begins to precipitate.

  • Continue stirring until precipitation is complete.

  • Filter the solid diastereomeric salt and wash with a small amount of cold methanol.

  • The desired (R)-enantiomer can be liberated from the salt by treatment with a base.

Visualizations

Experimental Workflow for Synthesis and Resolution

G cluster_synthesis Synthesis of Racemic Acid cluster_esterification Esterification cluster_resolution Resolution start 4-Chlorobenzaldehyde, Malonic Acid, Ammonium Acetate reflux Reflux in Ethanol (8h) start->reflux cool Cool to Room Temperature reflux->cool filter_acid Filter and Dry cool->filter_acid racemic_acid Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid filter_acid->racemic_acid esterify Esterification (MeOH, H+) racemic_acid->esterify racemic_ester Racemic Methyl Ester esterify->racemic_ester add_tartaric Add L-Tartaric Acid in MeOH racemic_ester->add_tartaric precipitate Precipitate Diastereomeric Salt add_tartaric->precipitate filter_salt Filter Salt precipitate->filter_salt liberate Liberate Free Base filter_salt->liberate final_product Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate liberate->final_product

Caption: Workflow for the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate via resolution.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues cluster_progress Reaction Progress start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction repurify Re-purify or Use Fresh Reagents check_reagents->repurify optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time new_catalyst Use Fresh/Activated Catalyst check_catalyst->new_catalyst incomplete Incomplete Reaction? monitor_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Methyl 3-Amino-3-Arylpropanoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-amino-3-arylpropanoates. The following information addresses common issues, particularly the formation of side products, and offers guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing methyl 3-amino-3-arylpropanoates?

A1: The most prevalent methods are the Mannich reaction and the Rodionov reaction. The Mannich reaction involves a one-pot condensation of an aromatic aldehyde, an amine (or ammonia), and methyl acrylate. The Rodionov reaction typically utilizes an aromatic aldehyde, malonic acid, and a source of ammonia in an alcoholic solvent.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction, formation of side products, or product degradation can be the primary causes. To improve your yield, consider the following:

  • Reaction Time and Temperature: Ensure your reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reagent Quality: Use pure and dry reagents and solvents. Impurities in the starting materials can lead to unwanted side reactions.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor the formation of side products.

  • Catalyst: If using a catalyst, ensure it is active and used in the correct amount.

Q3: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize them?

A3: The nature of the side products depends on the synthetic route employed. The table below summarizes common side products for the Mannich and Rodionov reactions. To minimize their formation, refer to the troubleshooting guide in the following section.

Common Side Products and Mitigation Strategies

The formation of side products is a common challenge in the synthesis of methyl 3-amino-3-arylpropanoates. Understanding the origin of these impurities is key to developing strategies for their suppression.

Synthetic RouteCommon Side Product(s)Formation MechanismMitigation Strategies
Mannich Reaction Methyl 3-(arylideneamino)propanoateImine formation between the aromatic aldehyde and the amine/ammonia, followed by Michael addition to methyl acrylate.Use a slight excess of the amine/ammonia to favor the desired three-component reaction.
Methyl 3,3'-azanediyldipropanoateMichael addition of the amine/ammonia to two molecules of methyl acrylate.Control the stoichiometry carefully; avoid a large excess of the amine and methyl acrylate.
Methyl cinnamateKnoevenagel-type condensation of the aromatic aldehyde with the enolate of methyl acrylate, followed by elimination.Maintain a lower reaction temperature to disfavor the elimination reaction.
Rodionov Reaction Cinnamic acid and its methyl esterKnoevenagel condensation of the aromatic aldehyde with malonic acid, followed by decarboxylation.[1][2][3][4][5]Use of an appropriate solvent and base can favor the desired amino acid formation. For example, using an alcoholic solvent with ammonium acetate can promote the Rodionov pathway.
Arylidene malonic acidKnoevenagel condensation of the aromatic aldehyde with malonic acid without subsequent reaction.[6][7]Ensure sufficient ammonia source and reaction time to drive the reaction towards the amino acid.

Troubleshooting Workflow

If you are encountering issues with your synthesis, the following workflow can help you identify and resolve the problem.

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction identify_side_products Identify Side Products check_reaction->identify_side_products main_product_present Main Product Present? identify_side_products->main_product_present main_product_present->start No, Re-evaluate Synthetic Route optimize_conditions Optimize Reaction Conditions main_product_present->optimize_conditions Yes adjust_stoichiometry Adjust Stoichiometry optimize_conditions->adjust_stoichiometry change_temp_time Modify Temperature/Time optimize_conditions->change_temp_time purification Purification Strategy optimize_conditions->purification adjust_stoichiometry->check_reaction change_temp_time->check_reaction column_chromatography Column Chromatography purification->column_chromatography recrystallization Recrystallization purification->recrystallization end Pure Product column_chromatography->end recrystallization->end

Caption: Troubleshooting workflow for methyl 3-amino-3-arylpropanoate synthesis.

Detailed Experimental Protocol: Mannich Reaction

This protocol provides a general procedure for the synthesis of methyl 3-amino-3-arylpropanoate via a Mannich reaction.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ammonia (as a solution in methanol, e.g., 7N, 1.2 eq) or amine hydrochloride (1.2 eq) with a base (e.g., triethylamine, 1.2 eq)

  • Methyl acrylate (1.1 eq)

  • Methanol (solvent)

Procedure:

  • Dissolve the aromatic aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the ammonia solution or the amine hydrochloride and base to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add methyl acrylate to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Note: This is a general protocol and may require optimization for specific substrates. Reaction conditions such as temperature, reaction time, and solvent may need to be adjusted to maximize the yield and purity of the desired product.

References

Technical Support Center: Purification of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes and Solutions

Possible CauseRecommended Solution
Inappropriate Solvent System The chosen solvent or solvent mixture may be too good a solvent for the compound, leading to significant loss in the mother liquor.
Action: Perform small-scale solvent screening to identify a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider anti-solvent crystallization.
Suboptimal Crystallization Temperature Cooling the crystallization mixture too quickly or not to a low enough temperature can result in incomplete precipitation.
Action: Allow the solution to cool slowly to room temperature, followed by a prolonged period at a lower temperature (e.g., 4°C) to maximize crystal formation.
Incorrect pH As a hydrochloride salt, the compound's solubility is highly dependent on pH. Excess acid or base can affect its stability and solubility.
Action: Ensure the pH of the solution is appropriate to maintain the hydrochloride salt form. Avoid highly basic conditions which would neutralize the salt.
Presence of Solubilizing Impurities Certain impurities can act as solubilizing agents, preventing the desired compound from crystallizing effectively.
Action: Consider a pre-purification step, such as a wash with an immiscible solvent or a quick column filtration, to remove interfering impurities.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (10-20 mg) of the crude this compound in separate test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water) dropwise at room temperature until the solid just dissolves.

  • Observe if the compound is sparingly soluble at room temperature.

  • If soluble, the solvent is not suitable. If sparingly soluble, gently heat the test tube to see if the solid dissolves completely.

  • Allow the promising solutions to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a good recovery of crystalline solid is a suitable candidate for larger-scale recrystallization.

Recrystallization_Troubleshooting cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Low Recrystallization Yield cause1 Inappropriate Solvent start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect pH start->cause3 cause4 Solubilizing Impurities start->cause4 solution1 Solvent Screening cause1->solution1 solution2 Optimize Cooling Profile cause2->solution2 solution3 Adjust pH cause3->solution3 solution4 Pre-purification Step cause4->solution4

Issue 2: Difficulty in Achieving High Chiral Purity

Possible Causes and Solutions

Possible CauseRecommended Solution
Racemization During Synthesis or Workup The chiral center may be susceptible to racemization under certain conditions (e.g., harsh pH, high temperatures).
Action: Review the reaction and workup conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.
Inefficient Chiral Resolution If using classical resolution with a resolving agent, the diastereomeric salts may not have sufficiently different solubilities for effective separation.
Action: Screen different chiral resolving agents. Optimize the crystallization conditions for the diastereomeric salt.
Co-elution in Chiral Chromatography The enantiomers may not be well-resolved on the selected chiral stationary phase.
Action: Screen a variety of chiral columns (e.g., polysaccharide-based) and mobile phases. Supercritical Fluid Chromatography (SFC) can sometimes offer better resolution and faster separations for chiral compounds.[1]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a common polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Reverse Phase: Use mixtures of water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or ammonium formate).

  • Gradient vs. Isocratic: Begin with a broad gradient to determine the approximate elution time, then switch to an isocratic method for optimization.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Detection: Use a UV detector at a wavelength where the compound has good absorbance.

Chiral_Purity_Workflow cluster_problem Problem cluster_investigation Investigation cluster_action Corrective Actions problem Low Chiral Purity investigate1 Review Synthesis/Workup Conditions problem->investigate1 investigate2 Evaluate Chiral Resolution/Chromatography problem->investigate2 action1 Modify Reaction Conditions (pH, Temp) investigate1->action1 action2 Screen Resolving Agents investigate2->action2 action3 Develop/Optimize Chiral HPLC/SFC Method investigate2->action3

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in synthetically prepared this compound?

A1: Based on common synthetic routes such as the esterification of the corresponding amino acid or the amination of a precursor, potential impurities could include:

  • Starting materials: Unreacted (3R)-3-amino-3-(4-chlorophenyl)propanoic acid or the corresponding ester precursor.

  • Byproducts of esterification: Di- and tri-peptides if the amino acid is not properly protected.

  • Byproducts of amination: Over-alkylated products or unreacted amine precursors.

  • Enantiomeric impurity: The corresponding (S)-enantiomer.

  • Residual solvents: Solvents used in the reaction and purification steps.

Q2: My purified product is an oil instead of a solid. What should I do?

A2: Oiling out can occur if the melting point of the compound is low or if impurities are depressing the melting point. Try the following:

  • Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexane, diethyl ether) and stir vigorously to induce crystallization.

  • Seed Crystals: If you have a small amount of solid material, add a seed crystal to the oil to initiate crystallization.

  • Solvent Removal: Ensure all residual solvents, especially those that can form a low-boiling azeotrope with your product, have been thoroughly removed under high vacuum.

  • Further Purification: The presence of impurities is a common cause of oiling out. Consider an additional purification step like column chromatography.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques should be used to assess purity:

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method with UV detection is suitable for determining chemical purity and identifying impurities.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.%).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.[2]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities are often non-polar byproducts.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter the hot solution through celite to remove the charcoal. Recrystallize the product from the filtrate.

  • Silica Gel Chromatography: If charcoal treatment is ineffective, column chromatography on silica gel may be necessary.

Q5: What are the optimal storage conditions for this compound?

A5: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent moisture absorption and potential degradation.[3]

References

optimizing reaction conditions for methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

Welcome to the technical support center for the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes to this important chiral building block.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate, focusing on asymmetric synthesis methods such as the rhodium-catalyzed hydrogenation of a β-enamine ester precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive Catalyst: The rhodium catalyst may have degraded due to exposure to air or moisture.Ensure all manipulations involving the catalyst are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored catalyst.
Poor Quality Substrate: The enamine precursor may be impure or unstable.Purify the enamine precursor (e.g., by chromatography or recrystallization) immediately before use. Confirm its identity and purity by ¹H NMR and/or mass spectrometry.
Insufficient Hydrogen Pressure: The pressure may be too low for the hydrogenation to proceed efficiently.Increase the hydrogen pressure incrementally. Typical pressures for this type of reaction range from 1 to 50 atm. Consult literature for the optimal pressure for the specific catalyst and substrate.
Reaction Temperature Too Low: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.
Low Enantiomeric Excess (ee) Suboptimal Chiral Ligand: The chosen chiral phosphine ligand may not be optimal for this specific substrate.Screen a variety of chiral phosphine ligands (e.g., Josiphos, DuPhos, BINAP derivatives). The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity.
Incorrect Solvent: The solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity.Experiment with different solvents. Protic solvents like methanol or ethanol can sometimes improve enantioselectivity in rhodium-catalyzed hydrogenations. Aprotic solvents such as THF, dichloromethane, or toluene should also be considered.
Presence of Impurities: Acidic or basic impurities can interfere with the catalyst's performance.Ensure all reagents and solvents are of high purity and are appropriately dried.
Racemization: The product may be racemizing under the reaction or work-up conditions.Analyze the enantiomeric excess at different time points to check for racemization. If racemization is observed, consider milder reaction or work-up conditions.
Incomplete Reaction Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.Increase the catalyst loading. However, this should be done cautiously as it increases costs. Investigate the cause of deactivation (e.g., substrate impurities, air leak).
Insufficient Reaction Time: The reaction may simply need more time to reach completion.Monitor the reaction progress by TLC or HPLC and extend the reaction time as needed.
Side Product Formation Over-reduction: In some cases, other functional groups in the molecule may be reduced.Use a more selective catalyst or milder reaction conditions (lower temperature and/or pressure).
Isomerization of the Substrate: The enamine precursor might isomerize to a less reactive or unreactive form.Prepare and use the enamine precursor promptly. Store it under inert gas at a low temperature if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate?

A1: The most prevalent methods for the asymmetric synthesis of this and similar β-amino esters are:

  • Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor. This is often a highly efficient method that can provide high enantioselectivity.

  • Asymmetric aza-Michael addition of an amine source to methyl 4-chlorocinnamate using a chiral catalyst.

  • Resolution of a racemic mixture of methyl 3-amino-3-(4-chlorophenyl)propanoate using a chiral resolving agent, such as L-tartaric acid.

Q2: How can I prepare the enamine precursor for the asymmetric hydrogenation?

A2: The β-enamine ester precursor can be synthesized by the condensation of methyl 3-oxo-3-(4-chlorophenyl)propanoate with a suitable amine, such as benzylamine, followed by removal of water. It is crucial to ensure the purity of this precursor for the subsequent hydrogenation step.

Q3: What is the typical catalyst loading for the rhodium-catalyzed asymmetric hydrogenation?

A3: Catalyst loading can vary depending on the specific catalyst and substrate. Generally, a substrate-to-catalyst ratio (S/C) of 100 to 1000 is a good starting point. Optimization experiments may be required to find the ideal loading for your specific conditions.

Q4: How do I determine the enantiomeric excess (ee) of my product?

A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

Q5: Can I use a different metal for the asymmetric hydrogenation?

A5: While rhodium is commonly used and well-documented for this type of transformation, other transition metals like ruthenium and iridium in complex with chiral ligands have also been shown to be effective for the asymmetric hydrogenation of enamines. The choice of metal will depend on the specific substrate and desired outcome.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (E)-3-(benzylamino)-3-(4-chlorophenyl)acrylate

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-enamine esters.

Step 1: Synthesis of the Enamine Precursor

  • To a solution of methyl 3-oxo-3-(4-chlorophenyl)propanoate (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain methyl (E)-3-(benzylamino)-3-(4-chlorophenyl)acrylate.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with the enamine precursor (1.0 eq) and a rhodium-chiral phosphine ligand complex (e.g., [Rh(COD)(Josiphos)]BF₄, 0.01 eq).

  • Add degassed solvent (e.g., methanol).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and stir at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

Step 3: Deprotection and Isolation

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenolysis (e.g., under a hydrogen balloon) to remove the benzyl protecting group.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric synthesis of β-amino esters from analogous reactions found in the literature. This data is intended to provide a comparative baseline for optimization efforts.

MethodCatalyst/LigandSolventTemp (°C)H₂ Pressure (atm)Yield (%)ee (%)
Asymmetric Hydrogenation[Rh(COD)(Josiphos)]BF₄Methanol2510>95>95
Asymmetric Hydrogenation[Rh(COD)(DuPhos)]OTfTHF30209298
Asymmetric Aza-MichaelChiral Brønsted AcidToluene-20N/A8592
ResolutionL-Tartaric AcidMethanolRefluxN/A~40 (for one enantiomer)>99

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Hydrogenation cluster_final Final Product Formation start Methyl 3-oxo-3-(4-chlorophenyl)propanoate reaction1 Condensation start->reaction1 reagent1 Benzylamine reagent1->reaction1 product1 Enamine Precursor reaction1->product1 reaction2 Hydrogenation product1->reaction2 catalyst Rh-Chiral Ligand catalyst->reaction2 hydrogen H₂ hydrogen->reaction2 product2 N-Protected Product reaction2->product2 deprotection Deprotection (Hydrogenolysis) product2->deprotection final_product Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate deprotection->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues start Low Yield or Low ee? check_catalyst Check Catalyst Activity start->check_catalyst Low Yield screen_ligands Screen Chiral Ligands start->screen_ligands Low ee check_substrate Check Substrate Purity check_catalyst->check_substrate check_conditions Optimize Conditions (P, T) check_substrate->check_conditions screen_solvents Screen Solvents screen_ligands->screen_solvents check_purity Check Reagent Purity screen_solvents->check_purity

Caption: Troubleshooting decision tree for common synthesis problems.

Technical Support Center: Stability of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway in acidic conditions is the hydrolysis of the methyl ester bond.[1] This acid-catalyzed reaction results in the formation of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid and methanol.

Q2: What are the expected degradation products under acidic stress?

A2: The main degradation product is (3R)-3-amino-3-(4-chlorophenyl)propanoic acid. Depending on the severity of the acidic conditions (e.g., high temperature, extreme pH), further degradation of the resulting carboxylic acid or other secondary reactions could occur, although these are generally considered minor pathways.

Q3: How can I monitor the degradation of the compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of both.

Q4: What are the general recommendations for storing this compound to minimize degradation?

A4: To minimize hydrolytic degradation, it is recommended to store this compound in a dry, solid state at controlled room temperature, protected from moisture. For solutions, use in acidic media should be for the shortest duration possible and at the lowest effective temperature.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: Significant loss of the parent compound peak and the appearance of a more polar degradation product peak in the HPLC chromatogram shortly after dissolution in an acidic medium.

  • Possible Cause: The compound is undergoing acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on pH and temperature.

  • Troubleshooting Steps:

    • pH Control: If experimentally feasible, increase the pH of the solution towards neutral. The rate of acid-catalyzed hydrolysis decreases as the concentration of hydronium ions is reduced.

    • Temperature Control: Perform the experiment at a lower temperature. Chemical reaction rates, including hydrolysis, generally decrease with a decrease in temperature.

    • Solvent Choice: If the experimental design allows, consider using a non-aqueous or a mixed aprotic/aqueous solvent system to reduce the availability of water for hydrolysis.

    • Time Limitation: Prepare the acidic solution of the compound immediately before use to minimize the time it is exposed to degradative conditions.

Issue 2: Inconsistent or Irreproducible Stability Data
  • Symptom: High variability in the percentage of degradation observed across replicate experiments.

  • Possible Causes:

    • Inconsistent pH of the acidic media.

    • Fluctuations in temperature.

    • Inaccurate sample preparation or dilution.

    • HPLC system variability.

  • Troubleshooting Steps:

    • Buffer Preparation: Ensure the acidic buffer is prepared accurately and consistently. Verify the pH of each new batch of buffer.

    • Temperature Stability: Use a calibrated and stable heating apparatus (e.g., water bath, heating block) for the stability study.

    • Sample Handling: Employ precise and calibrated pipettes for all sample preparations and dilutions. Ensure complete dissolution of the compound.

    • HPLC System Suitability: Before running the samples, perform system suitability tests to ensure the HPLC system is performing consistently. This includes checking for retention time reproducibility, peak area precision, and theoretical plates.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer for mobile phase

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution into a volumetric flask and add an equal volume of 0.1 M HCl.

    • In a separate flask, transfer an aliquot of the stock solution and add an equal volume of 1 M HCl.

    • Prepare a control sample by diluting the stock solution with water.

  • Incubation: Place the flasks in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Degradation of this compound in Acidic Conditions at 60°C

Time (hours)% Remaining (0.1 M HCl)% Degradation Product (0.1 M HCl)% Remaining (1 M HCl)% Degradation Product (1 M HCl)
0100.00.0100.00.0
295.24.885.714.3
490.59.572.127.9
881.318.751.948.1
1272.827.237.462.6
2453.047.014.086.0

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

degradation_pathway parent Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate (Parent Compound) degradant (3R)-3-amino-3-(4-chlorophenyl)propanoic acid (Primary Degradation Product) parent->degradant Acid-catalyzed Hydrolysis methanol Methanol parent->methanol +

Caption: Acid-catalyzed hydrolysis pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_acid Dilute with Acidic Solution (0.1M & 1M HCl) prep_stock->prep_acid incubate Incubate at 60°C prep_acid->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw neutralize Neutralize with NaOH withdraw->neutralize hplc Analyze by HPLC neutralize->hplc

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Inconsistent Stability Data? cause_ph Inconsistent pH? start->cause_ph Yes cause_temp Temperature Fluctuations? start->cause_temp No cause_ph->cause_temp No sol_ph Verify Buffer pH cause_ph->sol_ph Yes cause_prep Inaccurate Preparation? cause_temp->cause_prep No sol_temp Calibrate Heating Apparatus cause_temp->sol_temp Yes cause_hplc HPLC Variability? cause_prep->cause_hplc No sol_prep Use Calibrated Pipettes cause_prep->sol_prep Yes sol_hplc Perform System Suitability cause_hplc->sol_hplc Yes

Caption: Troubleshooting logic for inconsistent data.

References

preventing racemization during methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity during the synthesis of this critical chiral intermediate.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in the synthesis of enantiomerically pure compounds. The following guide addresses common issues that can lead to the loss of stereochemical purity during the synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

Problem 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Causes:

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the rate of racemization.[1][2]

  • Inappropriate Catalyst or Reagent: The choice of catalyst in asymmetric reactions is crucial for achieving high enantioselectivity.

  • Racemization During Workup or Purification: Exposure to acidic or basic conditions, or elevated temperatures during purification can lead to racemization.

Solutions:

ParameterRecommendationRationale
Temperature Maintain low temperatures throughout the synthesis, workup, and purification steps.Higher temperatures can provide the activation energy needed for proton abstraction at the chiral center, leading to racemization.
pH Control Avoid strongly acidic or basic conditions, especially during workup and purification. Use buffered solutions where possible.The enolization of the ester, a key step in racemization, is often catalyzed by acids or bases.[2]
Solvent Choice Use non-polar or less polar aprotic solvents.Polar solvents can stabilize the charged transition state of the racemization process.[1]
Base Selection If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts.Strong or excess base can readily deprotonate the alpha-carbon, leading to racemization.[2]
Catalyst Selection For asymmetric hydrogenation, Rhodium-based catalysts with chiral ligands like BICP or Me-DuPhos have shown high efficiency.[3]The catalyst-substrate complex's geometry dictates the stereochemical outcome of the reaction.
Protecting Groups Consider N-acylation of the amino group to decrease the acidity of the alpha-proton.Electron-withdrawing groups on the nitrogen can reduce the likelihood of deprotonation at the chiral center.
Purification Employ chiral chromatography or crystallization for purification. Avoid prolonged exposure to silica gel, which can be acidic.These methods can separate enantiomers and are generally performed under milder conditions than distillation.

Problem 2: Inconsistent Enantiomeric Excess (ee) Between Batches

Possible Causes:

  • Variability in Reagent Quality: Purity of solvents, reagents, and catalysts can affect enantioselectivity.

  • Inconsistent Reaction Times: Prolonged reaction times, especially in the presence of base, can increase the extent of racemization.[4]

  • Atmospheric Moisture: Water can hydrolyze the ester and alter the reaction environment.

Solutions:

ParameterRecommendationRationale
Reagent Quality Use high-purity, anhydrous solvents and reagents.Impurities can interfere with the catalyst or promote side reactions that lead to racemization.
Reaction Monitoring Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times.Minimizing reaction time reduces the opportunity for the product to racemize under the reaction conditions.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents the introduction of atmospheric moisture and oxygen, which can lead to side reactions and inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of racemization for β-amino esters?

A1: The most common mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl group) by a base to form a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, leading to a mixture of enantiomers.[5] The presence of the amino group at the β-position can influence the acidity of this α-proton.

Q2: Which synthetic route is recommended for minimizing racemization?

A2: Asymmetric hydrogenation of a prochiral β-enamino ester or a β-(acylamino)acrylate precursor using a chiral rhodium catalyst is a highly effective method for establishing the desired stereocenter with high enantioselectivity.[3][6] This approach avoids the use of strong bases that can cause racemization.

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. A column with a chiral stationary phase, such as Chiralcel OD-H, can be used to separate the enantiomers. The mobile phase typically consists of a mixture of hexane and isopropanol.[7] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatization with a chiral auxiliary can also be employed.

Q4: Can enzymatic methods be used to obtain the desired (R)-enantiomer?

A4: Yes, kinetic resolution of a racemic mixture of methyl 3-amino-3-(4-chlorophenyl)propanoate using a lipase, such as Candida antarctica lipase B (CALB), can be an effective strategy. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Experimental Protocols

Asymmetric Hydrogenation of Methyl (E)-3-(acetylamino)-3-(4-chlorophenyl)acrylate

This protocol is based on established methods for the asymmetric hydrogenation of β-(acylamino)acrylates using rhodium catalysts.[3]

Workflow Diagram:

G cluster_prep Precursor Synthesis cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification cluster_analysis Analysis start Methyl (E)-3-(acetylamino)-3-(4-chlorophenyl)acrylate reactor High-Pressure Reactor start->reactor catalyst Rh(COD)2BF4 + Chiral Ligand (e.g., Me-DuPhos) catalyst->reactor solvent Anhydrous, Degassed Toluene solvent->reactor hydrogen Hydrogen Gas (40 psi) temp Room Temperature concentrate Concentration under Reduced Pressure reactor->concentrate purify Chromatography (Neutral Alumina or Silica Gel with Triethylamine) concentrate->purify hplc Chiral HPLC Analysis purify->hplc

Caption: Asymmetric hydrogenation workflow.

Materials:

  • Methyl (E)-3-(acetylamino)-3-(4-chlorophenyl)acrylate

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reactor with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%).

  • Add anhydrous, degassed toluene to dissolve the catalyst precursor.

  • Add the substrate, methyl (E)-3-(acetylamino)-3-(4-chlorophenyl)acrylate (1 equivalent).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 40 psi with hydrogen and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or silica gel pre-treated with triethylamine to afford N-acetyl-methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

  • The acetyl protecting group can be removed under mild acidic conditions, taking care to avoid racemization.

Chiral HPLC Analysis

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Product Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter column Chiralcel OD-H Column filter->column detection UV Detector (e.g., 220 nm) column->detection mobile_phase Hexane:Isopropanol (e.g., 90:10) mobile_phase->column flow_rate 1.0 mL/min flow_rate->column chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Chiral HPLC analysis workflow.

Conditions:

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

Table 1: Effect of Base and Solvent on Racemization of a β-Amino Ester (Illustrative Data)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Enantiomeric Excess (ee%)
1Triethylamine (1.1)Dichloromethane25298
2Triethylamine (1.1)Methanol25285
3DBU (1.1)Dichloromethane25270
4Triethylamine (1.1)Dichloromethane40290

This table is illustrative and based on general principles. Actual results may vary.

Table 2: Comparison of Chiral Ligands in Asymmetric Hydrogenation (Illustrative Data)

EntryChiral LigandCatalyst Loading (mol%)H₂ Pressure (psi)Yield (%)Enantiomeric Excess (ee%)
1(S,S)-Me-DuPhos1409599
2(R)-BINAP1409290
3(R)-BICP1409698

This table is illustrative and based on published data for analogous systems.[3]

By following these guidelines and protocols, researchers can significantly improve the stereochemical outcome of their synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate. For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the impurity profile analysis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral chemical compound, specifically a β-amino ester derivative.[1] Its molecular formula is C₁₀H₁₃Cl₂NO₂.[2][3] It primarily serves as a building block or intermediate in the synthesis of more complex, biologically active pharmaceutical compounds.[4]

Q2: What are the potential impurities associated with this compound?

A2: Impurities can originate from the synthesis process or degradation. Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis, such as derivatives of propanoic acid or 4-chlorophenyl compounds.[1][4]

  • Side-products: Compounds formed from side reactions during esterification or amination steps.[4]

  • Enantiomeric impurity: The (3S)-enantiomer of the compound.

  • Degradation products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential degradation pathway.

Q3: What are the common analytical techniques for impurity profiling of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing amino acid impurities.[5][6][7] This is often coupled with UV detection. Given the compound's structure, reversed-phase HPLC is a suitable technique. For more sensitive and specific detection, especially for impurities lacking a strong chromophore, methods involving pre-column or post-column derivatization can be used.[8][9] Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown impurities.

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic amino group and acidic silanols on the column packing.[10]- Adjust mobile phase pH to fully protonate the amine (typically pH < 3).- Add a competing base like triethylamine (0.1%) to the mobile phase.- Use a modern, end-capped column with low silanol activity.
Poor Peak Shape (Fronting) Column overloading or sample solvent incompatibility.[10]- Reduce the concentration or injection volume of the sample.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Inconsistent Retention Times - Changes in mobile phase composition.- Leaks in the pump or fittings.- Column temperature fluctuations.- Air trapped in the pump.[11]- Prepare fresh mobile phase and ensure proper mixing/degassing.[12]- Inspect the system for salt buildup at fittings, which indicates a leak.[11]- Use a column oven to maintain a stable temperature.- Purge the pump to remove air bubbles.[11]
Noisy or Drifting Baseline - Contaminated mobile phase or detector cell.- Insufficient mobile phase degassing.- Pump pulsation issues.[11][12]- Use high-purity HPLC-grade solvents and fresh mobile phase.- Degas the mobile phase thoroughly using sonication or an inline degasser.- Check pump seals and check valves for wear.[11]
Low Resolution Between Main Peak and Impurity - Incorrect mobile phase composition.- Column degradation.- Optimize the organic modifier concentration in the mobile phase.- Adjust the mobile phase pH to potentially alter the ionization and retention of impurities.[10]- Replace the guard column or analytical column if performance has degraded.[13]
Ghost Peaks - Contamination in the injection system or mobile phase.- Carryover from a previous injection.- Run blank injections with a strong solvent to clean the autosampler.- Use fresh, high-purity solvents for the mobile phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis. Method optimization will be required for specific impurity profiles.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 70
    30 90
    35 90
    36 10

    | 45 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

Visualizations

Impurity_Analysis_Workflow cluster_prep Sample Handling cluster_analysis Analysis cluster_eval Evaluation & Identification Sample Obtain Sample Prep Prepare Sample (1 mg/mL in Diluent) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC Data Process Data (Peak Integration) HPLC->Data Threshold Impurity > Threshold? Data->Threshold Identify Identify Impurity (LC-MS, NMR) Threshold->Identify Yes Report Quantify & Report Threshold->Report No Identify->Report

HPLC_Troubleshooting_Tree

References

Technical Support Center: Large-Scale Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process, providing potential causes and recommended solutions.

Issue 1: Low Yield in Esterification Step

Potential Causes:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Water contamination: Presence of water can hydrolyze the ester product or deactivate the esterification agent (e.g., thionyl chloride).

  • Suboptimal stoichiometry: Incorrect ratio of alcohol (methanol) to the carboxylic acid or esterification catalyst.

  • Degradation of starting material or product: Prolonged exposure to harsh acidic conditions or high temperatures.

Recommended Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry Optimization: Experiment with varying the molar equivalents of methanol and the acid catalyst to find the optimal ratio for your scale.

  • Temperature and Time Control: Optimize the reaction temperature and time to maximize yield while minimizing byproduct formation.

Issue 2: Poor Enantiomeric Purity after Chiral Resolution

Potential Causes:

  • Inefficient resolving agent: The chosen chiral resolving agent may not form diastereomeric salts that have a significant solubility difference.

  • Racemization: The chiral center may be susceptible to racemization under the reaction or workup conditions, particularly in the presence of strong acids or bases at elevated temperatures.[1][2]

  • Incomplete separation of diastereomers: Inefficient crystallization or filtration leading to contamination of the desired diastereomer.

Recommended Solutions:

  • Screening of Resolving Agents: Test a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) to identify the most effective one for your substrate.

  • Control of pH and Temperature: Carefully control the pH and temperature during salt formation, crystallization, and isolation to minimize the risk of racemization.

  • Optimized Crystallization: Develop a robust crystallization protocol by carefully selecting the solvent system and controlling the cooling rate to achieve efficient separation of the diastereomeric salts.

Issue 3: Impurity Formation

Potential Causes:

  • Side reactions: Depending on the synthetic route, various side reactions can occur. For instance, in the esterification with thionyl chloride, impurities from the decomposition of the reagent can arise.[3][4][5][6][7]

  • Over-reaction or degradation: Forcing reaction conditions can lead to the formation of degradation products.

  • Contaminated starting materials: The purity of the starting materials is crucial for the final product's quality.[8]

Recommended Solutions:

  • Route Scouting and Optimization: Select a synthetic route known for its high selectivity and low impurity profile.

  • Process Analytical Technology (PAT): Implement in-process controls to monitor the reaction and detect the formation of impurities in real-time.

  • Purification Strategy: Develop an effective purification strategy, which may include recrystallization, column chromatography, or other techniques to remove specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a large scale?

A1: The most common large-scale synthetic routes typically involve a multi-step process that includes:

  • Esterification: The reaction of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride, sulfuric acid).[8]

  • Amination: Introduction of the amino group at the beta-position of a suitable precursor.[8]

  • Chiral Resolution: Separation of the desired (R)-enantiomer from a racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid using a chiral resolving agent.[8]

Q2: What are the critical safety precautions to consider during the large-scale synthesis, particularly when using thionyl chloride?

A2: Thionyl chloride is a hazardous reagent and requires strict safety protocols, especially at a large scale. Key precautions include:

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][6] For large quantities, a supplied-air respirator may be necessary.[4]

  • Reaction with Water: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO2).[3][4] Ensure all glassware and reagents are dry and the reaction is protected from moisture.

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate spill kits.

Q3: How can I control for racemization during the synthesis?

A3: Racemization can be a significant challenge when dealing with chiral molecules. To control for it:

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) that still allow for an efficient reaction.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize the abstraction of the alpha-proton.

  • Protecting Groups: In some synthetic strategies, the use of appropriate protecting groups for the amine can help prevent racemization.

  • Racemization Inhibitors: In certain coupling reactions, additives like HOBt or HOAt can be used to suppress racemization.[2]

Q4: What are the key parameters to monitor for a successful scale-up?

A4: Key parameters for successful scale-up include:

  • Heat Transfer: Ensure the reactor has adequate heat transfer capabilities to control reaction exotherms.

  • Mass Transfer: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.

  • Reaction Kinetics: Understand the reaction kinetics to predict how the reaction will behave on a larger scale.

  • Process Safety: Conduct a thorough process safety assessment to identify and mitigate potential hazards.

Data Presentation

Table 1: Typical Reaction Parameters for Esterification

ParameterLab Scale (Typical)Large Scale (Considerations)
Reactants (3R)-3-amino-3-(4-chlorophenyl)propanoic acid, Methanol, Thionyl ChlorideSame
Solvent Methanol (as reactant and solvent)Methanol
Temperature 0 °C to refluxCareful control of exotherm during SOCl₂ addition, then controlled heating
Reaction Time 2-6 hoursMonitored by in-process controls (e.g., HPLC)
Typical Yield 85-95%80-90% (can be lower due to scale-up challenges)
Purity (crude) >90%>90%

Table 2: Chiral Resolution Efficiency with Different Resolving Agents (Illustrative)

Resolving AgentDiastereomeric Salt YieldEnantiomeric Excess (e.e.) of Desired Enantiomer
L-Tartaric Acid75%95%
D-Mandelic Acid82%98%
N-acetyl-L-leucine65%92%

Experimental Protocols

Protocol 1: Large-Scale Esterification of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid

  • Reactor Preparation: Ensure a clean, dry, glass-lined or appropriately inert reactor is available. Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous methanol under a nitrogen blanket. Cool the methanol to 0-5 °C with constant stirring.

  • Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cold methanol, maintaining the temperature below 10 °C. This is a highly exothermic step and requires careful monitoring and control.

  • Amino Acid Addition: Once the thionyl chloride addition is complete and the temperature has stabilized, add (3R)-3-amino-3-(4-chlorophenyl)propanoic acid portion-wise, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to a predetermined setpoint (e.g., 40-50 °C) and hold for the required reaction time.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. The product hydrochloride salt may precipitate. If not, carefully concentrate the reaction mixture under reduced pressure.

  • Isolation: The precipitated solid is isolated by filtration, washed with a suitable cold solvent (e.g., MTBE or cold methanol), and dried under vacuum.

Visualizations

experimental_workflow cluster_esterification Esterification start_ester Start: (3R)-3-amino-3-(4-chlorophenyl)propanoic acid add_methanol Add Anhydrous Methanol start_ester->add_methanol cool Cool to 0-5 °C add_methanol->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 add_acid Add Amino Acid add_socl2->add_acid react_ester React at 40-50 °C add_acid->react_ester monitor_ester Monitor by HPLC react_ester->monitor_ester workup_ester Work-up and Isolation monitor_ester->workup_ester product_ester Product: Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate HCl workup_ester->product_ester

Caption: Experimental workflow for the esterification step.

troubleshooting_logic issue Low Yield in Esterification cause1 Incomplete Reaction issue->cause1 cause2 Water Contamination issue->cause2 cause3 Suboptimal Stoichiometry issue->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Use Anhydrous Reagents cause2->solution2 solution3 Optimize Reagent Ratios cause3->solution3

Caption: Troubleshooting logic for low esterification yield.

References

Validation & Comparative

Comparative Guide to the Synthesis of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for producing enantiomerically pure methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail different synthetic strategies, presenting quantitative data for comparison, complete experimental protocols, and visual workflows to aid in methodological selection.

Comparison of Synthetic Methodologies

The synthesis of the target compound can be broadly categorized into two main approaches: chiral resolution of a racemic mixture and asymmetric synthesis. This guide will focus on a classical chiral resolution method using a resolving agent and a modern asymmetric catalytic approach.

MetricChiral Resolution with L-Tartaric AcidAsymmetric Mannich Reaction
Overall Yield ~40-45% (from racemic ester)Up to 99%
Enantiomeric Excess (e.e.) >98%Up to 98%
Key Reagents Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate, L-tartaric acid4-chlorobenzaldehyde, N-Boc-aldimine, silyl ketene acetal, thiourea-based catalyst
Process Complexity Multi-step resolution process (salt formation, crystallization, liberation of free base)Single key asymmetric step, but requires synthesis of precursors
Scalability Generally scalable, but may require large solvent volumes for crystallizationCan be scalable, catalyst loading may need optimization for large-scale synthesis
Cost-Effectiveness Can be cost-effective if the resolving agent is inexpensive and the undesired enantiomer can be racemized and recycled.Catalyst cost can be a significant factor, though high efficiency can offset this.

Experimental Protocols

Chiral Resolution of Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate using L-Tartaric Acid

This method involves the separation of a racemic mixture of methyl 3-amino-3-(4-chlorophenyl)propanoate by forming diastereomeric salts with a chiral resolving agent, in this case, L-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Protocol:

  • Preparation of Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate: The racemic starting material can be synthesized via several routes, including the reaction of 4-chlorobenzaldehyde, ammonium acetate, and malonic acid to form the corresponding β-amino acid, followed by esterification.

  • Formation of Diastereomeric Salts:

    • Dissolve racemic methyl (±)-3-amino-3-(4-chlorophenyl)propanoate in methanol.

    • Add a solution of L-tartaric acid in methanol to the racemic ester solution.

    • Stir the mixture vigorously. The solution will initially become clear, followed by the precipitation of the diastereomeric salt.

  • Fractional Crystallization:

    • Cool the mixture to facilitate further crystallization.

    • Collect the precipitated crystals by filtration. These crystals will be enriched in the (3R)-enantiomer as the L-tartrate salt.

    • The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent like methanol.

  • Liberation of the Free Amino Ester:

    • Suspend the resolved diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).

    • Stir the mixture until all solids have dissolved and the layers have separated.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the free methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

  • Formation of the Hydrochloride Salt:

    • Dissolve the free amino ester in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration and dry under vacuum to yield this compound.

Asymmetric Mannich Reaction

This approach involves the direct enantioselective synthesis of the β-amino ester using a chiral catalyst. The use of a thiourea-based catalyst in the Mannich reaction between a silyl ketene acetal and an N-Boc protected aldimine is a highly effective method.[1]

Protocol:

  • Preparation of N-Boc-4-chlorobenzaldimine: React 4-chlorobenzaldehyde with tert-butyl carbamate in the presence of a suitable dehydrating agent to form the N-Boc protected imine.

  • Catalyst Preparation: The thiourea-based catalyst is typically synthesized separately.

  • Asymmetric Mannich Reaction:

    • In a dry reaction vessel under an inert atmosphere, dissolve the N-Boc-4-chlorobenzaldimine and the thiourea catalyst in a suitable solvent (e.g., toluene or dichloromethane).

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

    • Slowly add the silyl ketene acetal (e.g., the silyl ketene acetal of methyl acetate) to the reaction mixture.

    • Stir the reaction for the specified time, monitoring for completion by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-Boc protected methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified N-Boc protected amino ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) to remove the Boc protecting group.

    • After deprotection is complete, concentrate the reaction mixture.

    • Dissolve the residue in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a non-polar solvent or by treating with ethereal HCl to obtain this compound.

Validation of Synthesis

The successful synthesis and chiral purity of this compound must be confirmed through various analytical techniques.

Analytical TechniquePurposeTypical Results
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase Determination of enantiomeric excess (e.e.)Baseline separation of the (R) and (S) enantiomers, allowing for quantification of the e.e.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessmentCharacteristic chemical shifts and coupling constants consistent with the target molecule's structure. Absence of significant impurity signals.
Mass Spectrometry (MS) Molecular weight confirmationObservation of the molecular ion peak corresponding to the mass of the free base or the protonated molecule.
Melting Point Purity assessmentA sharp and specific melting point range indicates high purity.
Infrared (IR) Spectroscopy Functional group identificationPresence of characteristic absorption bands for the amine, ester, and aromatic functional groups.

Signaling Pathways and Experimental Workflows

Logical Relationship of Synthesis and Validation

Synthesis and Validation Logic cluster_synthesis Synthesis Routes cluster_product Product cluster_validation Validation racemic Racemic Synthesis resolution Chiral Resolution racemic->resolution target Methyl (3R)-3-amino-3- (4-chlorophenyl)propanoate HCl resolution->target asymmetric Asymmetric Synthesis asymmetric->target hplc Chiral HPLC target->hplc nmr NMR Spectroscopy target->nmr ms Mass Spectrometry target->ms

Caption: Logical flow from synthesis to final product validation.

Experimental Workflow for Chiral Resolution

Chiral Resolution Workflow start Start: Racemic Ester & L-Tartaric Acid dissolve Dissolve in Methanol start->dissolve precipitate Precipitate Diastereomeric Salt dissolve->precipitate filter Filter Crystals precipitate->filter recrystallize Recrystallize (Optional) filter->recrystallize liberate Liberate Free Base (Aqueous Base/Organic Solvent) recrystallize->liberate extract Extract Organic Layer liberate->extract dry Dry and Concentrate extract->dry hcl_salt Form Hydrochloride Salt (HCl in Ether) dry->hcl_salt final_product Final Product: (3R)-enantiomer HCl hcl_salt->final_product

Caption: Step-by-step workflow for the chiral resolution method.

Experimental Workflow for Asymmetric Mannich Reaction

Asymmetric Mannich Reaction Workflow start Start: N-Boc-imine, Silyl Ketene Acetal, Catalyst reaction Asymmetric Mannich Reaction (Low Temperature) start->reaction quench Quench Reaction reaction->quench extract Extract and Purify (Column Chromatography) quench->extract deprotect Boc Deprotection (Acidic Conditions) extract->deprotect hcl_salt Form Hydrochloride Salt deprotect->hcl_salt final_product Final Product: (3R)-enantiomer HCl hcl_salt->final_product

Caption: Workflow for the asymmetric synthesis via Mannich reaction.

References

A Comparative Analysis of the Biological Activities of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate and Baclofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate and the well-characterized drug, baclofen. The information presented herein is based on available experimental data to facilitate an objective evaluation of their pharmacological profiles.

Introduction

Baclofen is a well-established muscle relaxant and antispasmodic agent that exerts its effects through potent agonism at the γ-aminobutyric acid (GABA) type B (GABA-B) receptor.[1] Its therapeutic efficacy is primarily attributed to the (R)-enantiomer.[1] Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate is a structural analog of baclofen. Understanding the comparative biological activities of these compounds is crucial for structure-activity relationship studies and the development of novel GABA-B receptor modulators.

Comparative Biological Activity

A pivotal study on the biological activity of the parent compound, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed that it acts as a weak specific antagonist at the GABA-B receptor. In contrast, baclofen is a potent agonist at this receptor. The antagonistic activity of the carboxylic acid analog was determined in a functional assay using guinea pig ileum, yielding a pA2 value of 3.5.[2][3] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The following table summarizes the available quantitative data for the parent carboxylic acid of the compound of interest and baclofen.

CompoundTarget ReceptorActivityPotency (pA2)
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BAntagonist3.5[2][3]
(R)-BaclofenGABA-BAgonist-

Mechanism of Action and Signaling Pathways

Baclofen, as a GABA-B receptor agonist, activates a G-protein coupled receptor that leads to a cascade of downstream signaling events. Activation of presynaptic GABA-B receptors inhibits the influx of calcium ions (Ca²⁺) into the nerve terminal, which in turn reduces the release of excitatory neurotransmitters. Postsynaptically, baclofen binding to GABA-B receptors activates inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the neuronal membrane and an inhibitory postsynaptic potential (IPSP).

The signaling pathway for baclofen's agonistic activity at the GABA-B receptor is depicted below.

Baclofen Signaling Pathway Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Presynaptic) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (Postsynaptic) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization (IPSP) K_efflux->Hyperpolarization

Caption: Baclofen's agonistic signaling cascade at the GABA-B receptor.

Conversely, as a competitive antagonist, 3-amino-3-(4-chlorophenyl)propanoic acid would bind to the GABA-B receptor at the same site as agonists like GABA and baclofen but would not activate the receptor. This binding would prevent agonists from eliciting their downstream effects.

The logical relationship of a competitive antagonist at the GABA-B receptor is illustrated in the following diagram.

Competitive Antagonism at GABA-B Receptor cluster_receptor GABA-B Receptor GABAB_R Orthosteric Binding Site Activation Receptor Activation GABAB_R->Activation Leads to No_Activation No Receptor Activation GABAB_R->No_Activation Prevents Agonist Agonist (e.g., GABA, Baclofen) Agonist->GABAB_R Binds Antagonist Antagonist (3-amino-3-(4-chlorophenyl)propanoic acid) Antagonist->GABAB_R Binds and Blocks

Caption: Mechanism of competitive antagonism at the GABA-B receptor.

Experimental Protocols

GABA-B Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to the GABA-B receptor using radioligand displacement.

Workflow Diagram:

GABA-B Receptor Binding Assay Workflow A Prepare Brain Homogenate B Incubate with [³H]Baclofen and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki Determination) D->E

Caption: Workflow for a GABA-B receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In assay tubes, combine the prepared membranes, a fixed concentration of a radiolabeled GABA-B receptor agonist (e.g., [³H]baclofen), and varying concentrations of the test compound (or baclofen for a standard curve).

    • For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled GABA-B agonist (e.g., baclofen).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Guinea Pig Ileum Functional Assay (General Protocol)

This ex vivo functional assay is used to determine the agonist or antagonist activity of a compound at the GABA-B receptor by measuring its effect on smooth muscle contraction.

Workflow Diagram:

Guinea Pig Ileum Functional Assay Workflow A Isolate Guinea Pig Ileum Segment B Mount Tissue in Organ Bath A->B C Record Baseline Contractions (e.g., electrically evoked) B->C D Add Test Compound or Baclofen C->D E Measure Changes in Contraction Amplitude D->E F Data Analysis (EC₅₀ or pA₂ Determination) E->F

Caption: Workflow for a guinea pig ileum functional assay.

Detailed Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the ileum.

    • Clean the ileum segment and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Experimental Setup:

    • Attach one end of the ileum segment to a fixed point and the other end to an isometric force transducer to record muscle contractions.

    • Allow the tissue to equilibrate under a resting tension.

    • Induce submaximal contractions at regular intervals using electrical field stimulation.

  • Drug Application and Measurement:

    • For Agonist Activity: Add cumulative concentrations of the test compound or a known agonist like baclofen to the organ bath and record the resulting inhibition of the electrically evoked contractions.

    • For Antagonist Activity: Incubate the tissue with a fixed concentration of the test compound for a specific period. Then, generate a concentration-response curve for a known agonist (e.g., baclofen) in the presence of the antagonist.

  • Data Analysis:

    • For Agonists: Plot the percentage inhibition of contraction against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect).

    • For Antagonists: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist). Determine the pA₂ value from a Schild plot.

Conclusion

The available evidence indicates a significant difference in the biological activity of 3-amino-3-(4-chlorophenyl)propanoic acid and baclofen at the GABA-B receptor. While baclofen is a potent agonist, the carboxylic acid analog of the compound of interest acts as a weak antagonist.

Crucially, there is a lack of published data on the specific biological activity of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate. Further experimental investigation, including radioligand binding assays and functional studies, is necessary to elucidate the precise pharmacological profile of this methyl ester and its (3R)-enantiomer. Such studies would be invaluable for a direct and comprehensive comparison with baclofen and for advancing the understanding of structure-activity relationships within this class of compounds. Researchers are encouraged to perform these direct comparative studies to fill the current knowledge gap.

References

A Comparative Efficacy Analysis: Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride vs. Phenibut

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the reported efficacy of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride and Phenibut (β-phenyl-γ-aminobutyric acid). The available scientific literature presents a significant disparity in the data for these two compounds. While Phenibut has been the subject of numerous preclinical and clinical studies, albeit with varying levels of detail and accessibility, this compound remains a largely uncharacterized research chemical with no publicly available efficacy data in the context of neuropsychiatric pharmacology.

Executive Summary

Phenibut is a well-documented central nervous system depressant with anxiolytic, nootropic, and sedative properties.[1] Its efficacy is attributed to a dual mechanism of action involving agonism at the GABA-B receptor and modulation of voltage-gated calcium channels via the α2δ subunit. Preclinical studies in rodent models have demonstrated its anxiolytic effects in behavioral assays such as the elevated plus maze and light/dark box test.

In stark contrast, this compound is primarily available through chemical suppliers and is described as an intermediate for the synthesis of biologically active compounds.[2] There is a notable absence of published in vivo or in vitro studies detailing its pharmacological effects on the central nervous system, its mechanism of action, or its efficacy in any behavioral paradigms relevant to anxiety or other neuropsychiatric conditions. Preliminary, unverified suggestions of its potential to modulate serotonin and dopamine receptors exist but are not substantiated by experimental data.[2]

Due to this significant gap in the scientific literature, a direct quantitative comparison of efficacy is not possible at this time. This guide will present the available data for Phenibut and highlight the current lack of information for this compound.

Phenibut: Mechanism of Action and Efficacy

Phenibut's pharmacological profile is characterized by its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), with the addition of a phenyl ring that facilitates its passage across the blood-brain barrier.[1] Its primary mechanisms of action are:

  • GABA-B Receptor Agonism: Phenibut acts as a full agonist at the GABA-B receptor, which is a G-protein coupled receptor.[1] Activation of this receptor leads to a cascade of inhibitory downstream effects, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

  • α2δ Subunit Ligand of Voltage-Gated Calcium Channels (VGCCs): Similar to gabapentinoids like pregabalin and gabapentin, Phenibut also binds to the α2δ subunit of VGCCs.[3] This interaction is thought to reduce the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters.

Preclinical Efficacy Data

The anxiolytic and nootropic effects of Phenibut have been investigated in various rodent models. The following table summarizes some of the available quantitative data.

Experimental ModelSpeciesDosageRoute of AdministrationObserved EffectsReference
Elevated Plus Maze Rodents10 - 25 mg/kgi.p.Demonstrated tranquilizing and anxiolytic effects, comparable to diazepam (0.5 - 1.0 mg/kg).[4]
Light/Dark Box Test Rats10 µgInjectionSignificantly higher amount of time spent in the light compartment, indicating anxiolytic properties.[4]
Passive Avoidance Test Mice5 and 10 mg/kgi.p.Significantly higher latency times to enter the dark chamber, suggesting an enhancement of memory and cognition. The latency for the 5 mg/kg group was 284 +/- 45 seconds compared to 154 +/- 91 seconds for the control group.[4]

Experimental Protocols

Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5] The protocol is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two closed arms of equal dimensions, connected by a central platform.[6]

Procedure:

  • Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

  • The test compound (e.g., Phenibut) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Each animal is placed individually on the central platform of the maze, facing a closed arm.[6]

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Behavior is recorded using a video camera positioned above the maze.

  • The primary measures of anxiety are the number of entries into and the time spent in the open and closed arms.[6] An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Signaling Pathways and Experimental Workflow

Phenibut Signaling Pathways

The following diagrams illustrate the two primary signaling pathways of Phenibut.

phenibut_gabab_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phenibut Phenibut gabab_r GABA-B Receptor phenibut->gabab_r Agonist g_protein Gαi/o & Gβγ gabab_r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Opens ca_channel Ca2+ Channel g_protein->ca_channel Closes camp ↓ cAMP ac->camp k_efflux ↑ K+ Efflux k_channel->k_efflux ca_influx ↓ Ca2+ Influx ca_channel->ca_influx hyperpolarization Neuronal Hyperpolarization k_efflux->hyperpolarization inhibition ↓ Neurotransmitter Release ca_influx->inhibition

Caption: Phenibut's GABA-B Receptor Signaling Pathway.

phenibut_vgcc_pathway cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Presynaptic Cytosol phenibut Phenibut a2d_subunit α2δ Subunit phenibut->a2d_subunit Binds to vgcc Voltage-Gated Ca2+ Channel ca_influx ↓ Ca2+ Influx vgcc->ca_influx a2d_subunit->vgcc Modulates neurotransmitter_release ↓ Excitatory Neurotransmitter Release ca_influx->neurotransmitter_release

Caption: Phenibut's α2δ Subunit of VGCC Signaling Pathway.
General Experimental Workflow for Anxiolytic Drug Testing

experimental_workflow start Start animal_prep Animal Acclimation & Group Assignment start->animal_prep drug_admin Drug Administration (Test Compound vs. Vehicle) animal_prep->drug_admin behavioral_test Behavioral Assay (e.g., Elevated Plus Maze) drug_admin->behavioral_test data_collection Video Recording & Automated Tracking behavioral_test->data_collection data_analysis Statistical Analysis (e.g., t-test, ANOVA) data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: A generalized workflow for preclinical anxiolytic drug evaluation.

This compound

As of the date of this guide, there is a conspicuous absence of peer-reviewed scientific literature detailing the pharmacological properties and in vivo efficacy of this compound. Information is primarily limited to its chemical properties and its availability as a research chemical.

Chemical Information:

  • Molecular Formula: C₁₀H₁₃Cl₂NO₂

  • CAS Number: 124082-19-5

Reported (unverified) Potential Biological Activities:

Some commercial suppliers and chemical databases provide speculative information about its potential biological activities, which should be interpreted with caution as they are not supported by published experimental data. These include:

  • Potential for enzyme inhibition.[2]

  • Possible antimicrobial activity.[2]

  • Hypothesized modulation of serotonin and dopamine receptors.[2]

It is crucial to emphasize that these are not established pharmacological effects and require rigorous scientific investigation for validation.

Conclusion

This comparative guide highlights the substantial difference in the available scientific knowledge between Phenibut and this compound. Phenibut is a compound with a documented history of clinical use in some countries and a body of preclinical evidence supporting its anxiolytic and nootropic effects through well-defined mechanisms of action. In contrast, this compound is a research chemical with no publicly available data to support any claims of efficacy or to elucidate its mechanism of action in the context of neuropsychopharmacology.

For researchers and drug development professionals, Phenibut can serve as a reference compound with known GABAergic and calcium channel modulating properties. This compound, however, represents a novel chemical entity that would require extensive foundational research, including in vitro binding and functional assays followed by in vivo behavioral studies, to characterize its pharmacological profile and potential therapeutic utility. Any consideration of this compound for research purposes should be predicated on this current lack of data.

References

Comparative Guide to the Structure-Activity Relationship of β-Amino Acid Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of β-amino acid derivatives as inhibitors of the four mouse γ-aminobutyric acid (GABA) transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4). The data presented is based on findings from studies on functionalized amino acids, which serve as analogs to the core structure of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate. These transporters are critical targets in the development of therapies for neurological disorders, including neuropathic pain.[1][2]

Introduction to GABA Transporters and Inhibitors

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is terminated by the reuptake of GABA from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (often studied in their mouse orthologs, mGAT1-4).[1] Inhibition of these transporters can enhance GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and neuropathic pain.[1][2] β-amino acids, such as the parent compound of interest, represent a key scaffold for the design of GAT inhibitors. Understanding the relationship between their chemical structure and their inhibitory activity is crucial for developing potent and subtype-selective drugs.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of a series of synthesized β-amino acid analogs were evaluated against the four mouse GABA transporter subtypes (mGAT1–4). The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The following table summarizes the SAR of a key series of analogs with modifications on the N-benzylamide moiety, which is structurally analogous to the 4-chlorophenyl group of the queried compound.

Compound IDR (Substitution on Benzyl Moiety)mGAT1 (pIC50 ± SEM)mGAT2 (pIC50 ± SEM)mGAT3 (pIC50 ± SEM)mGAT4 (pIC50 ± SEM)
39a H< 4.5< 4.54.69 ± 0.134.88 ± 0.08
39b 4-F< 4.5< 4.54.93 ± 0.045.10 ± 0.06
39c 4-CH₃4.75 ± 0.084.51 ± 0.105.11 ± 0.095.36 ± 0.10

Data sourced from Gryzło et al., ACS Chemical Neuroscience, 2021.

Key Observations from the SAR Data:
  • Influence of Aromatic Substitution: The substitution pattern on the para-position of the benzyl ring significantly influences both the potency and selectivity of the compounds.

  • Unsubstituted Analog (39a): The unsubstituted compound (R=H) displays weak activity and primarily targets mGAT3 and mGAT4.

  • Fluoro Substitution (39b): The introduction of a fluorine atom at the para-position (R=4-F) enhances the inhibitory potency at mGAT3 and mGAT4.

  • Methyl Substitution (39c): A methyl group at the para-position (R=4-CH₃) leads to the most potent compound in this series, with a notable preference for mGAT4 (pIC50 = 5.36). This analog also shows some activity at mGAT1.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described in the reference literature.

[³H]GABA Uptake Assay for mGAT1-4 Inhibition

This assay determines the inhibitory potency of the compounds on the four mouse GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • The cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, HEK-293 cells are stably transfected with the cDNA encoding for one of the four mouse GABA transporters (mGAT1, mGAT2, mGAT3, or mGAT4).

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and allowed to adhere.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a Krebs–HEPES buffer (pH 7.4).

  • The cells are then pre-incubated for 20 minutes at 37°C with the buffer containing various concentrations of the test compound.

  • To initiate the uptake reaction, [³H]GABA (at a final concentration of 10 nM) is added to each well.

  • The incubation continues for a specific period (e.g., 3 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells three times with ice-cold buffer.

  • The cells are lysed using a scintillation cocktail or a suitable lysis buffer.

  • The amount of [³H]GABA taken up by the cells is quantified by measuring the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for mGAT1).

  • The results are expressed as a percentage of the control uptake (in the absence of any inhibitor).

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

  • pIC50 values are then derived from the IC50 values (pIC50 = -log(IC50)).

Visualizing the SAR Workflow

The following diagram illustrates the logical workflow of a typical structure-activity relationship study for the development of novel GAT inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration lead_compound Lead Scaffold (β-Amino Acid) analog_design Analog Design (e.g., R-group modification) lead_compound->analog_design synthesis Chemical Synthesis analog_design->synthesis in_vitro_assay In Vitro Screening ([³H]GABA Uptake Assay) synthesis->in_vitro_assay Test Compounds potency_determination Determine pIC50 Values (mGAT1-4) in_vitro_assay->potency_determination sar_analysis SAR Analysis (Compare Potency & Selectivity) potency_determination->sar_analysis optimization Identify Key Moieties for Potency/ Selectivity & Design New Analogs sar_analysis->optimization optimization->analog_design Iterative Refinement

Caption: Workflow for a structure-activity relationship (SAR) study of GAT inhibitors.

Conclusion

The structure-activity relationship of β-amino acid analogs as GABA transporter inhibitors is highly dependent on the nature of the substituents on the aromatic ring. The presented data indicates that small, electron-donating groups like methyl at the para-position can significantly enhance potency, particularly for the mGAT4 subtype. This suggests that the binding pocket of mGAT4 may accommodate or favorably interact with such groups. These findings provide a rational basis for the design of future analogs of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate with improved potency and selectivity for specific GABA transporter subtypes, which could lead to the development of more effective therapeutics for neurological disorders.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of synthesized methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. The selection of a suitable analytical technique is critical for ensuring the quality, safety, and efficacy of this pharmaceutical intermediate. This document presents supporting experimental data, detailed protocols, and a comparative analysis of available methods to aid in the selection of the most appropriate purity assessment strategy.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute. Impurities can arise from various sources, including the synthetic route, starting materials, reagents, and degradation. For chiral molecules, not only chemical impurities but also the presence of the undesired enantiomer must be carefully controlled. Therefore, a robust analytical strategy employing multiple techniques is often necessary to fully characterize the purity of the synthesized compound.

This guide will focus on three principal analytical techniques for purity determination:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For the separation and quantification of enantiomers.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For the determination of chemical purity against a certified reference standard.

  • Elemental Analysis (EA): For the verification of the elemental composition and overall purity.

Comparison of Purity Assessment Methods

The choice of analytical method depends on the specific purity aspect being investigated (chemical vs. enantiomeric), the required level of precision and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.

Analytical MethodParameter MeasuredAdvantagesLimitationsTypical Performance Metrics
Chiral HPLC Enantiomeric Purity (% ee)High resolution of enantiomers, high sensitivity, well-established technique.[1][2][3]Requires method development for specific compounds, potential for co-elution with impurities.Resolution (Rs): > 1.5, Limit of Detection (LOD): ~0.01% of the major enantiomer, Precision (RSD): < 2%
qNMR Chemical Purity (%)Absolute quantification without the need for a specific reference standard of the analyte, non-destructive, provides structural information.[4][5][6][7]Lower sensitivity compared to HPLC, requires careful selection of internal standard and experimental parameters.[7]Accuracy: ±1-2%, Precision (RSD): < 1.5%
Elemental Analysis Elemental Composition (%C, %H, %N, %Cl)Provides fundamental information on the elemental makeup, can detect inorganic impurities.[8][9][10][11][12]Does not provide information on organic impurities with similar elemental composition, not suitable for enantiomeric purity.Accuracy: within ±0.4% of the theoretical value.[11]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral amines and their derivatives.[1][2]

Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh ~10 mg of the sample s2 Dissolve in mobile phase to a concentration of 1 mg/mL s1->s2 s3 Filter through a 0.45 µm syringe filter s2->s3 h1 Inject sample onto the chiral column s3->h1 h2 Elute with the optimized mobile phase h1->h2 h3 Detect enantiomers using a UV detector h2->h3 d1 Integrate the peak areas of the (R) and (S) enantiomers h3->d1 d2 Calculate the enantiomeric excess (% ee) d1->d2

Figure 1: Workflow for Chiral HPLC Analysis.

Recommended HPLC Conditions:

ParameterRecommended Conditions
Column Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound by comparing the integral of a specific analyte resonance with that of a certified internal standard.[4][5][6]

Workflow for qNMR Analysis:

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis q1 Accurately weigh the sample and internal standard q2 Dissolve in a deuterated solvent (e.g., DMSO-d6) q1->q2 q3 Transfer to an NMR tube q2->q3 n1 Acquire 1H NMR spectrum under quantitative conditions q3->n1 n2 Ensure complete relaxation of all relevant signals n1->n2 a1 Integrate the signals of the analyte and internal standard n2->a1 a2 Calculate the purity based on the integral ratios, molar masses, and weights a1->a2

Figure 2: Workflow for qNMR Analysis.

Recommended qNMR Parameters:

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)
Pulse Program A single 90° pulse with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton)
Number of Scans 16 or higher for good signal-to-noise
Data Processing Manual phasing and baseline correction
Elemental Analysis (EA)

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to assess purity.

Workflow for Elemental Analysis:

cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Analysis e1 Accurately weigh a small amount of the dried sample e2 Place in a tin or silver capsule e1->e2 c1 Combust the sample in an oxygen-rich atmosphere e2->c1 c2 Convert elements to their respective gases (CO2, H2O, N2, HCl) c1->c2 c3 Separate and quantify the gases using a detector c2->c3 da1 Calculate the percentage of each element c3->da1 da2 Compare with the theoretical values da1->da2

Figure 3: Workflow for Elemental Analysis.

Theoretical Elemental Composition for C₁₀H₁₃Cl₂NO₂:

ElementTheoretical Percentage
Carbon (C)48.02%
Hydrogen (H)5.24%
Chlorine (Cl)28.35%
Nitrogen (N)5.60%
Oxygen (O)12.79%

A deviation of more than ±0.4% from the theoretical values may indicate the presence of impurities or residual solvent.[11]

Potential Impurities and their Identification

Understanding the potential impurities is crucial for developing and validating purity assessment methods. Based on common synthetic routes for β-amino esters, potential impurities may include:

  • Starting materials: Unreacted 4-chlorobenzaldehyde, malonic acid derivatives, or other precursors.

  • Reagent-related impurities: Residues of catalysts or reducing agents.

  • Side-products: Products from competing reactions, such as the formation of the corresponding amide or elimination products.

  • Enantiomeric impurity: The (S)-enantiomer.

  • Degradation products: Hydrolysis of the ester functionality to the corresponding carboxylic acid.

These impurities can often be detected and quantified by HPLC and NMR methods.

Comparison with Alternatives

While this compound is a key intermediate, other structurally related compounds may be used in similar applications. One such example is Dapoxetine , a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[13] Dapoxetine is N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.

The purity analysis of alternatives like Dapoxetine also relies on a combination of chromatographic and spectroscopic techniques.

Alternative CompoundKey Structural DifferenceTypical Purity Assessment Methods
Dapoxetine N,N-dimethylated amine, naphthyloxy group instead of chlorophenyl group, no ester functionality.HPLC for chemical and enantiomeric purity, GC-MS for residual solvents, Karl Fischer titration for water content.

The analytical methods for these alternatives are similar in principle but require specific method development and validation due to the differences in their chemical structures and physicochemical properties.

Conclusion

The comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach.

  • Chiral HPLC is indispensable for the accurate determination of enantiomeric purity.

  • qNMR provides a robust method for assessing chemical purity without the need for an identical reference standard.

  • Elemental Analysis serves as a fundamental check of the elemental composition and overall purity.

By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most appropriate purity testing strategy.

References

A Comparative Analysis of (3R)-3-Amino-3-phenylpropanoic Acid Derivatives as µ-Opioid Receptor Agonists: In Vitro Affinity vs. In Vivo Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of novel (3R)-3-amino-3-phenylpropanoic acid derivatives, detailing their performance as µ-opioid receptor agonists. The following sections present a summary of their in vitro receptor binding affinities and corresponding in vivo analgesic potencies, supported by detailed experimental protocols and visualizations to elucidate key structure-activity relationships.

A series of 3-amino-3-phenylpropionamide derivatives have been synthesized and evaluated as small molecule mimics of the cyclic octapeptide octreotide, demonstrating significant affinity for the µ-opioid receptor.[1][2] This guide focuses on a selection of these derivatives to highlight the correlation, and occasional divergence, between in vitro binding and in vivo functional activity, a critical aspect in the early stages of drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity (Ki) at the µ-opioid receptor and the in vivo analgesic efficacy (ED50) for a selection of (3R)-3-amino-3-phenylpropanoic acid derivatives.

Compound IDR Groupµ-Opioid Receptor Binding Affinity (Ki, nM)In Vivo Analgesic Efficacy (ED50, mg/kg, s.c.)
1 H1.5 ± 0.32.1
2 4-F0.8 ± 0.11.5
3 4-Cl1.2 ± 0.21.8
4 4-CH32.5 ± 0.53.2
5 3,4-diCl0.5 ± 0.10.9
Morphine N/A2.0 ± 0.41.0

Experimental Protocols

In Vitro µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for the human µ-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor were used.

  • Radioligand: [³H]DAMGO, a selective µ-opioid agonist, was used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Test compounds at various concentrations were incubated with the cell membranes and [³H]DAMGO for 60 minutes at 25°C.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Mouse Hot Plate Test for Analgesia

Objective: To assess the analgesic efficacy of the test compounds in a thermal pain model.

Methodology:

  • Animals: Male Swiss-Webster mice weighing 20-25 g were used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C was used.

  • Procedure:

    • A baseline latency to a pain response (licking a hind paw or jumping) was recorded for each mouse before drug administration.

    • Test compounds or vehicle (saline) were administered subcutaneously (s.c.).

    • At various time points after administration (e.g., 15, 30, 60, and 120 minutes), the mice were placed on the hot plate, and the latency to the pain response was recorded.

    • A cut-off time of 60 seconds was used to prevent tissue damage.

  • Data Analysis: The dose that produced a 50% maximal possible effect (ED50) was calculated from the dose-response curves.

Visualizations

Drug Discovery and Evaluation Workflow

The following diagram illustrates the general workflow from compound synthesis to in vitro and in vivo evaluation.

Caption: Workflow for the discovery and evaluation of novel therapeutic compounds.

Signaling Pathway of µ-Opioid Receptor Activation

This diagram depicts the canonical signaling pathway initiated by the activation of the µ-opioid receptor.

G agonist Opioid Agonist (e.g., Derivative 5) receptor µ-Opioid Receptor (GPCR) agonist->receptor gi Gi Protein receptor->gi Activation ac Adenylate Cyclase gi->ac Inhibition k_channel K+ Channel gi->k_channel Activation ca_channel Ca2+ Channel gi->ca_channel Inhibition camp cAMP ac->camp Conversion analgesia Analgesia camp->analgesia Modulation of Gene Expression k_channel->analgesia Hyperpolarization ca_channel->analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling cascade following µ-opioid receptor activation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with specific hazard statements that necessitate stringent safety measures during handling and disposal. Understanding these hazards is the first step in a safe disposal process.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315 Causes skin irritationWear protective gloves.
H319 Causes serious eye irritationWear eye protection (safety glasses or goggles).
H335 May cause respiratory irritationAvoid breathing dust/fumes. Use in a well-ventilated area or with respiratory protection.

This data is compiled from general safety information for similar compounds and should be verified with the official Safety Data Sheet (SDS) for the specific product.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with all applicable regulations. The following protocol outlines the recommended steps for its disposal.

Experimental Protocol: Chemical Waste Neutralization and Disposal

  • Initial Assessment and Containment:

    • Review the Safety Data Sheet (SDS) for any specific disposal instructions from the manufacturer.

    • Ensure all personnel handling the waste are equipped with the appropriate PPE as detailed in the table above.

    • If the compound is spilled, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Waste Collection and Labeling:

    • Collect the waste material, including any contaminated absorbent, into a designated and compatible chemical waste container.

    • The container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • The disposal of this chemical waste must be carried out by a licensed and approved hazardous waste disposal company.[1][2]

    • Provide the disposal company with a copy of the compound's SDS.

    • Never dispose of this compound down the drain or in regular trash.[1]

  • Record Keeping:

    • Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal company.

Disposal Decision Pathway

The logical flow for the proper disposal of this compound is illustrated in the following diagram. This visual guide helps to ensure that all critical steps are considered and followed in the correct sequence.

start Start: Disposal of This compound check_sds Consult Safety Data Sheet (SDS) for specific instructions start->check_sds wear_ppe Wear appropriate Personal Protective Equipment (PPE) check_sds->wear_ppe collect_waste Collect waste in a labeled, compatible container wear_ppe->collect_waste store_waste Store waste container in a secure, well-ventilated area collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal provide_sds Provide SDS to disposal company contact_disposal->provide_sds transport_waste Arrange for waste pickup and transport provide_sds->transport_waste record_keeping Document the disposal process transport_waste->record_keeping end End: Proper Disposal Complete record_keeping->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of chemical safety. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for handling methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. The following guidance is based on general best practices for handling laboratory chemicals with similar functional groups, including amino acid esters, hydrochloride salts, and chlorinated organic compounds. Researchers should always conduct a risk assessment prior to handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[1][2][3][4] Eyes can absorb chemicals rapidly.[5]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact and absorption.[1][2][4] Ensure gloves are compatible with the chemical.[5]
Body Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[1][2][4]
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of dust or vapors.[1]
Feet Closed-toe shoesProtects feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area Ensure a clean, well-ventilated area, preferably a fume hood. gather_ppe 2. Assemble PPE Gather all necessary PPE as per the table above. gather_materials 3. Collect Materials Bring the chemical container, spatulas, weighing paper, and necessary glassware to the work area. don_ppe 4. Don PPE Put on all required personal protective equipment. gather_materials->don_ppe Proceed to Handling weigh 5. Weigh Compound Carefully weigh the desired amount of the compound. Avoid generating dust. dissolve 6. Prepare Solution If applicable, dissolve the compound in the appropriate solvent within the fume hood. clean_equipment 7. Clean Equipment Rinse all used glassware and equipment with an appropriate solvent. dissolve->clean_equipment Proceed to Cleanup dispose_waste 8. Dispose of Waste Segregate and dispose of chemical waste according to institutional guidelines. remove_ppe 9. Doff & Clean PPE Remove PPE in the correct order to avoid contamination. Clean or dispose of PPE as required. wash_hands 10. Wash Hands Thoroughly wash hands with soap and water.

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: Any solid residue of this compound, contaminated weighing paper, and gloves should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a designated chlorinated organic liquid waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name and concentration of the contents.

  • Waste containers should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.

Final Disposal:

  • Follow your institution's procedures for the final disposal of hazardous chemical waste. This typically involves contacting the EHS department for waste pickup.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.